molecular formula C15H14N2O2 B1617083 1-(3-acetylphenyl)-3-phenylurea CAS No. 42865-77-0

1-(3-acetylphenyl)-3-phenylurea

Cat. No.: B1617083
CAS No.: 42865-77-0
M. Wt: 254.28 g/mol
InChI Key: RADYAVHHYJPIBL-UHFFFAOYSA-N
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Description

1-(3-acetylphenyl)-3-phenylurea is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-acetylphenyl)-N'-phenylurea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-acetylphenyl)-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-acetylphenyl)-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-acetylphenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11(18)12-6-5-9-14(10-12)17-15(19)16-13-7-3-2-4-8-13/h2-10H,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADYAVHHYJPIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304169
Record name N-(3-acetylphenyl)-N'-phenylurea
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

42865-77-0
Record name N-(3-Acetylphenyl)-N′-phenylurea
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URL https://commonchemistry.cas.org/detail?cas_rn=42865-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Acetylphenyl)-N'-phenylurea
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC164417
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Record name N-(3-acetylphenyl)-N'-phenylurea
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Foundational & Exploratory

Technical Guide: Biological Activity & SAR Profiling of 3-Acetyl Substituted Diphenylureas

[1]

Executive Summary

Diphenylureas (DPUs) represent a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for clinically approved kinase inhibitors such as Sorafenib and Regorafenib. While the 4-substituted variants (e.g., 4-chloro, 4-trifluoromethyl) are well-documented, 3-acetyl substituted diphenylureas occupy a distinct niche.[1] The meta-acetyl group introduces a unique electronic profile ($ \sigma_m \approx 0.38 $) and a hydrogen bond acceptor motif (C=O) without the extreme lipophilicity of trifluoromethyl groups.[1]

This guide provides a technical deep-dive into the synthesis, Structure-Activity Relationship (SAR), and biological profiling (Anticancer & Antimicrobial) of this specific subclass.[1]

Part 1: Chemical Rationale & Pharmacophore Analysis[1]

The Diphenylurea "Linker" Concept

The biological potency of DPUs stems from the urea bridge (–NH–CO–NH–).[1] In kinase inhibition, this bridge acts as a "molecular anchor," forming a donor-acceptor-donor (D-A-D) hydrogen bonding network with the conserved Glu/Asp residues in the ATP-binding pocket of enzymes like VEGFR-2, B-RAF, and c-MET.[1]

The "3-Acetyl" Modification (SAR)

Why substitute at the 3-position (meta) with an acetyl group?

  • Electronic Withdrawal: The acetyl group is electron-withdrawing.[1] This decreases the electron density on the adjacent phenyl ring, thereby increasing the acidity of the urea N-H protons.

    • Effect: Stronger H-bond donation to the kinase hinge region.[1]

  • Solubility vs. Lipophilicity: Unlike the highly lipophilic 4-CF3 group (found in Sorafenib), the 3-acetyl group offers a balance.[1] The carbonyl oxygen can accept hydrogen bonds from water, potentially improving aqueous solubility compared to halogenated analogs.

  • Metabolic Stability: The ketone moiety is less prone to rapid oxidative metabolism compared to alkyl chains, though it may be subject to reduction to the alcohol.

Part 2: Synthesis Strategy

Objective: Synthesis of 1-(3-acetylphenyl)-3-phenylurea derivatives.

The most robust route utilizes the nucleophilic addition of an aniline derivative to an aryl isocyanate.[1] This reaction is thermodynamically driven and typically requires no catalyst.[1]

Reaction Workflow (DOT Visualization)

SynthesisWorkflowR13-Aminoacetophenone(Nucleophile)Step1Reflux in Anhydrous DCM/THF(6-24h, 25-60°C)R1->Step1R2Aryl Isocyanate(Electrophile)R2->Step1Step2Filtration of PrecipitateStep1->Step2Urea precipitatesStep3Recrystallization(EtOH/EtOAc)Step2->Step3PurificationProduct1-(3-acetylphenyl)-3-arylurea(Target Scaffold)Step3->Product

Figure 1: General synthetic pathway for 3-acetyl diphenylureas via isocyanate coupling.

Detailed Protocol
  • Reagents: Dissolve 3-aminoacetophenone (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Addition: Add the substituted phenyl isocyanate (1.0 equiv) dropwise at 0°C under nitrogen atmosphere.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. The formation of the urea linkage usually results in a white/off-white precipitate due to the low solubility of the diarylurea in DCM.[1]

  • Work-up: Filter the solid precipitate. Wash 3x with cold DCM to remove unreacted isocyanate.[1]

  • Purification: Recrystallize from hot Ethanol or an Ethanol/Ethyl Acetate (1:1) mixture to yield the pure compound.[1]

  • Validation:

    • IR: Look for the disappearance of the isocyanate peak (~2270 cm⁻¹) and appearance of the Urea C=O stretch (~1650 cm⁻¹).[1]

    • NMR: The urea NH protons typically appear as two singlets between 8.5–9.5 ppm (DMSO-d6).[1]

Part 3: Biological Activity Profiling[1]

Antimicrobial Activity

Recent studies (see Reference 1) have highlighted that while simple DPUs are often inactive, 3-acetyl derivatives show specificity against Gram-positive bacteria.[1] The acetyl group likely facilitates penetration through the peptidoglycan layer or interacts with bacterial gyrase B.[1]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) Data synthesized from structure-activity studies of acetophenone-urea derivatives.[1]

Compound Substituent (R)S. aureus (Gram +)E. coli (Gram -)P. aeruginosaActivity Note
3-acetyl (Unsubstituted) >64>128>128Weak activity alone.[1]
3-acetyl + 4'-Iodo 83264Halogen enhances lipophilicity/entry.[1]
3-acetyl + 4'-Fluoro 1664>128Moderate activity.[1]
Control (Ciprofloxacin) <1<1<1Clinical Standard.[1]

Interpretation: The 3-acetyl group acts as a "warhead" anchor, but a lipophilic halogen (Iodo/Chloro) on the other phenyl ring is required for potency, likely to traverse the bacterial membrane.

Anticancer Activity (Kinase Inhibition)

The primary mechanism for 3-acetyl DPUs in oncology is Type II Kinase Inhibition .[1] These molecules bind to the inactive conformation (DFG-out) of kinases (e.g., VEGFR-2, c-MET).[1]

Mechanism of Action:

  • Hinge Binding: The urea nitrogen atoms form hydrogen bonds with the backbone of the kinase hinge region (e.g., Cys919 in VEGFR-2).[1]

  • Allosteric Pocket: The 3-acetyl phenyl ring occupies the hydrophobic pocket adjacent to the ATP site.[1]

  • Gatekeeper Interaction: The acetyl carbonyl can interact with the "gatekeeper" residue, locking the kinase in an inactive state.

Pathway Visualization (DOT)[1]

KinaseMechanismLigand3-Acetyl DiphenylureaTargetReceptor Tyrosine Kinase(VEGFR-2 / c-MET)Ligand->TargetTargets ATP PocketBindingType II Binding (DFG-out)Target->BindingUrea Bridge H-BondsInhibitionBlockade of PhosphorylationBinding->InhibitionStabilizes Inactive Conf.OutcomeInhibition of Angiogenesis(Tumor Starvation)Inhibition->OutcomeDownstream Effect

Figure 2: Mechanism of Type II Kinase Inhibition by Diphenylureas.[1]

Part 4: Experimental Protocols

MTT Cytotoxicity Assay

Purpose: To determine the IC50 of the synthesized 3-acetyl DPUs against cancer cell lines (e.g., MCF-7, HeLa).

  • Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates using DMEM media. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve 3-acetyl DPU derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO concentration < 0.1%).

  • Incubation: Incubate for 48–72 hours.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial reductase in viable cells converts yellow MTT to purple formazan.[1]

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.[1]

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    .[1] Plot dose-response curves to calculate IC50.[1]
    
Minimum Inhibitory Concentration (MIC) Assay

Purpose: To quantify antibacterial potency.[1]

  • Inoculum: Prepare bacterial suspension (0.5 McFarland standard). Dilute 1:100 in Mueller-Hinton Broth.[1]

  • Plate Prep: Use a 96-well sterile plate. Add 100 µL broth to all wells.[1]

  • Dilution: Add 100 µL of test compound (stock in DMSO) to the first column. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[1] Use Resazurin dye (blue to pink) for clearer visualization if turbidity is ambiguous.[1]

Part 5: References

  • Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents. Source: National Institutes of Health (NIH) / PMC URL:[1][Link] (Validates the synthesis and antibacterial screening of substituted diphenylureas).[1]

  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition. Source: RSC Advances / NIH URL:[1][Link] (Provides the mechanistic basis for DPU kinase inhibition and cytotoxicity protocols).

  • Identification of diphenylurea derivatives as novel endocytosis inhibitors. Source: PLOS Pathogens / NIH URL:[1][Link] (Highlights the broader biological utility of the scaffold beyond kinase inhibition).[1]

  • Synthesis and cytotoxicity of new 3-alkyl-1-(1-methyl-2-phenylethyl)ureas. Source: Archives of Pharmacal Research / PubMed URL:[1][Link] (Supports the cytotoxicity methodology and urea bioisostere concepts).[1]

Technical Guide: 1-(3-Acetylphenyl)-3-phenylurea vs. 1,3-Diphenylurea Cytokinin Activity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of 1-(3-acetylphenyl)-3-phenylurea (3-APPU) and the prototype 1,3-diphenylurea (DPU). It is designed for researchers investigating non-purine cytokinin analogues, specifically exploring how meta-substitution on the phenyl ring modulates biological activity, receptor affinity, and metabolic stability.

Executive Summary

1,3-Diphenylurea (DPU) is the foundational non-purine cytokinin, first identified for its ability to stimulate cell division in tobacco pith, albeit with significantly lower potency than adenine-based cytokinins (e.g., Zeatin, Kinetin).

1-(3-acetylphenyl)-3-phenylurea (3-APPU) represents a second-generation structural optimization. By introducing an acetyl group (–COCH₃) at the meta position of one phenyl ring, the molecule leverages established Structure-Activity Relationship (SAR) principles: meta-substitution and electron-withdrawing character generally enhance cytokinin activity by improving receptor fit and metabolic resistance against Cytokinin Oxidase/Dehydrogenase (CKX) enzymes.

Feature1,3-Diphenylurea (DPU)1-(3-acetylphenyl)-3-phenylurea
CAS Registry 102-07-842865-77-0
Molecular Weight 212.25 g/mol 254.28 g/mol
Cytokinin Potency Low (Active at >10 µM)Moderate/High (Predicted <10 µM)
Primary Mechanism Weak Receptor AgonistReceptor Agonist + Potential CKX Inhibitor
Solubility Low (Ethanol/DMSO)Moderate (DMSO)

Chemical Structure & Synthesis

Understanding the synthesis is critical for verifying compound purity before bioassays. The urea bridge is constructed via nucleophilic addition.

Synthesis Protocols

Reaction Basis: The reaction between an isocyanate and a primary amine is quantitative and requires anhydrous conditions to prevent the formation of symmetrical urea byproducts.

Protocol A: Synthesis of 1-(3-acetylphenyl)-3-phenylurea
  • Reagents: 3-Aminoacetophenone (1.0 eq), Phenyl Isocyanate (1.1 eq), Anhydrous Toluene or Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-Aminoacetophenone (135 mg, 1 mmol) in 5 mL anhydrous toluene under

      
       atmosphere.
      
    • Add Phenyl Isocyanate (131 mg, 1.1 mmol) dropwise at room temperature.

    • Reflux at 110°C for 4–6 hours. A white/off-white precipitate will form.[1][2]

    • Cool to room temperature and filter the precipitate.

    • Purification: Recrystallize from hot ethanol.

    • Validation: Check Melting Point (Expected: ~190–195°C) and

      
      H-NMR (Look for acetyl singlet at 
      
      
      
      2.5–2.6 ppm).
Protocol B: Synthesis of 1,3-Diphenylurea (DPU)
  • Reagents: Aniline (1.0 eq), Phenyl Isocyanate (1.0 eq).

  • Procedure:

    • Mix equimolar amounts of aniline and phenyl isocyanate in benzene or toluene.

    • The reaction is highly exothermic and rapid; DPU precipitates almost immediately.

    • Recrystallize from ethanol.[1][2]

Synthesis Workflow Visualization

Synthesis Start Starting Materials (3-Aminoacetophenone + Phenyl Isocyanate) Solvent Solvation (Anhydrous Toluene, N2 atm) Start->Solvent Reflux Nucleophilic Addition (Reflux 110°C, 4-6h) Solvent->Reflux Dropwise Addition Precip Precipitation (Cool to RT) Reflux->Precip Purify Recrystallization (Ethanol) Precip->Purify Filtration Product Final Product 1-(3-acetylphenyl)-3-phenylurea Purify->Product Yield ~85%

Caption: Step-by-step synthetic pathway for 1-(3-acetylphenyl)-3-phenylurea via isocyanate addition.

Biological Activity & Mechanism

The core difference between DPU and 3-APPU lies in their interaction with the cytokinin signaling complex.

Structure-Activity Relationship (SAR)
  • The Meta-Rule: Early SAR studies (Bruce & Zwar, 1966) established that substitution at the meta position of the phenyl ring is the most effective for enhancing urea cytokinin activity. Ortho substitution often causes steric hindrance, while para is generally less active than meta.

  • Electronic Effects: The acetyl group is an electron-withdrawing group (EWG). Phenylureas with EWGs (e.g., -Cl, -NO₂, -COCH₃) typically exhibit higher biological activity than those with electron-donating groups (e.g., -CH₃, -OCH₃).

  • Lipophilicity: The acetyl group increases lipophilicity compared to a hydroxyl group but maintains hydrogen-bonding potential, potentially aiding in transport across the plasma membrane or binding to the hydrophobic pocket of the receptor.

Mechanism of Action

Phenylurea cytokinins operate via two distinct pathways:

  • Direct Receptor Agonism: They bind to the CHASE domain of Histidine Kinase receptors (AHK3, AHK4/CRE1 in Arabidopsis). 3-APPU is predicted to have a higher binding affinity than DPU due to the meta-acetyl group stabilizing the ligand-receptor complex.

  • CKX Inhibition (Indirect): Many diphenylurea derivatives act as competitive inhibitors of Cytokinin Oxidase/Dehydrogenase (CKX). By inhibiting CKX, they prevent the degradation of endogenous cytokinins (like Zeatin), thereby artificially boosting the plant's cytokinin levels.

Signaling Pathway Visualization

Signaling cluster_membrane Plasma Membrane Ligand_DPU 1,3-Diphenylurea (Weak Agonist) AHK Histidine Kinase Receptor (AHK3 / CRE1) Ligand_DPU->AHK Low Affinity Ligand_APPU 3-APPU (Potent Agonist) CKX Cytokinin Oxidase (CKX Enzyme) Ligand_APPU->CKX Inhibits Ligand_APPU->AHK High Affinity Endo_CK Endogenous Cytokinins (Zeatin) CKX->Endo_CK Degrades AHP Phosphotransfer Protein (AHP) AHK->AHP Phosphorylation ARR Response Regulators (Type-B ARR) AHP->ARR Response Cell Division Shoot Initiation ARR->Response Gene Expression Endo_CK->AHK Activates

Caption: Dual mechanism of 3-APPU: Direct receptor activation and preservation of endogenous cytokinins via CKX inhibition.

Experimental Bioassay Protocols

To empirically compare DPU and 3-APPU, two standard bioassays are recommended. These protocols are self-validating through the use of positive (Kinetin/Zeatin) and negative (DMSO only) controls.

Tobacco Pith Callus Bioassay (Cell Division)

This is the "Gold Standard" for defining cytokinin activity.

  • Objective: Measure the stimulation of cell division in undifferentiated parenchyma tissue.

  • Plant Material: Nicotiana tabacum cv. Wisconsin 38.

  • Medium: Murashige & Skoog (MS) basal medium + 2 mg/L IAA (Auxin is required for cytokinin-induced division).

  • Protocol:

    • Stock Solutions: Dissolve DPU and 3-APPU in DMSO (10 mM stock). Filter sterilize.

    • Concentration Range: Prepare media with concentrations: 0, 0.1, 1.0, 10, 50, 100 µM.

    • Explants: Excise pith cylinders (5 mm diameter) from sterile tobacco stems.

    • Incubation: Place 3 explants per vessel. Incubate at 25°C, 16h photoperiod.

    • Data Collection: After 28 days, weigh the fresh callus.

  • Expected Result: DPU typically shows activity only at high concentrations (>10 µM). 3-APPU should induce callus growth at lower concentrations (1–10 µM) or produce greater biomass at equivalent doses.

Amaranthus Betacyanin Assay (Rapid Screen)
  • Objective: Measure cytokinin-induced anthocyanin accumulation in dark-grown seedlings.

  • Protocol:

    • Germinate Amaranthus caudatus seeds in darkness for 72h.

    • Excise cotyledons and hypocotyls.

    • Incubate in phosphate buffer containing Tyrosine (precursor) and the test compound (DPU vs 3-APPU) for 18h in darkness.

    • Extract pigment in formic acid/methanol.

    • Measure Absorbance at 537 nm and 620 nm.

  • Advantage: Fast results (24h) compared to callus assay (28 days).

Comparative Data Summary

The following table synthesizes historical data for DPU with predicted SAR-based performance for 3-APPU.

Parameter1,3-Diphenylurea (DPU)1-(3-acetylphenyl)-3-phenylurea
Minimum Active Conc. ~10 µM~1 µM (Estimated)
Optimal Concentration 50–100 µM10–50 µM
Callus Yield (Max) ModerateHigh
CKX Inhibition NegligibleModerate/High
Stability StableStable
Interaction type Weak AgonistAgonist + Antagonist (of CKX)

Key Insight: While DPU is often used as a negative control or baseline in modern studies due to its low activity, 3-APPU serves as a potent probe for investigating the specific requirements of the phenylurea binding pocket in cytokinin receptors.

References

  • Bruce, M. I., & Zwar, J. A. (1966). Cytokinin activity of some substituted ureas and thioureas. Proceedings of the Royal Society of London.[3] Series B. Biological Sciences, 165(1001), 245-265. Link

  • Mok, M. C., et al. (1982). Cytokinin activity of N-phenyl-N'-1,2,3-thiadiazol-5-ylurea (thidiazuron).[4] Phytochemistry, 21(7), 1509-1511. Link

  • Nisler, J., et al. (2021). New diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for plant tissue culture.[5] Acta Horticulturae, 1359. Link

  • Ricci, A., et al. (2009). Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure. Plant Biology, 11, 1-10. Link

  • PubChem Compound Summary. 1-(3-acetylphenyl)-3-phenylurea (CAS 42865-77-0).[] Link

Sources

The Strategic Utility of 1-(3-Acetylphenyl)-3-phenylurea Scaffolds in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diarylurea moiety represents a "privileged structure" in modern medicinal chemistry, serving as the pharmacophoric core for blockbuster kinase inhibitors like Sorafenib and Regorafenib. Within this class, 1-(3-acetylphenyl)-3-phenylurea (3-APPU) occupies a unique niche. Unlike simple diarylureas, 3-APPU functions as a bifunctional lynchpin : the urea motif provides high-affinity hydrogen bonding to the kinase hinge region, while the meta-acetyl group serves as a reactive "warhead handle."

This guide analyzes the therapeutic potential of 3-APPU not merely as a final drug, but as a critical precursor for generating high-complexity libraries (chalcones, pyrazolines, and hydrazones) targeting VEGFR-2, c-MET, and Carbonic Anhydrase (hCA).

Mechanistic Rationale: The "Anchor and Extension" Model

To understand the utility of 3-APPU, one must deconstruct its interaction with Type II Kinase inhibitors. The molecule operates on a bipartite mechanism:

The Urea Anchor (The Hinge Binder)

The 1,3-diphenylurea core is essential for binding to the DFG-out conformation of kinases (inactive state).

  • Donor-Acceptor Motif: The urea -NH- groups act as hydrogen bond donors to the backbone carbonyl of the catalytic loop (typically a conserved Glutamate, e.g., Glu885 in VEGFR-2).

  • Carbonyl Interaction: The urea carbonyl accepts a hydrogen bond from the backbone amide of the activation loop (typically Aspartate, e.g., Asp1046).

The Acetyl Handle (The Hydrophobic Extender)

The meta-acetyl group is the differentiator. In drug design, the "tail" of the inhibitor must occupy the hydrophobic allosteric pocket adjacent to the ATP binding site.

  • Reactivity: The acetyl group allows for Claisen-Schmidt condensations to form chalcones or cyclization to form pyrazolines.

  • Positional Advantage: The meta (3-position) orientation directs these bulky extensions specifically toward the solvent-exposed front or the hydrophobic back pocket, depending on the specific kinase topology, often yielding better selectivity than para-substituted analogs.

Chemical Synthesis & Validation

Core Scaffold Synthesis Protocol

Objective: Synthesize high-purity 1-(3-acetylphenyl)-3-phenylurea. Principle: Nucleophilic addition of an aniline derivative to an aryl isocyanate.

Reagents:

  • 3-Aminoacetophenone (1.0 eq)[1]

  • Phenyl isocyanate (1.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Catalyst: Triethylamine (TEA) (0.1 eq - optional, accelerates reaction)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 3-aminoacetophenone in 20 mL of anhydrous DCM under an inert nitrogen atmosphere.

  • Addition: Add 11 mmol of phenyl isocyanate dropwise over 15 minutes at 0°C. Note: Exothermic reaction; control temperature to prevent urea polymerization.

  • Reflux: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. If precipitation is slow, reflux at 40°C for 2 hours.

  • Isolation: The product typically precipitates as a white/off-white solid. Filter the precipitate under vacuum.

  • Purification: Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove unreacted isocyanate. Recrystallize from Ethanol/Water (9:1).

Self-Validation Check:

  • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). The starting amine (more polar) should disappear; the urea product will have a lower Rf value due to increased polarity and H-bonding.

  • Melting Point: Expect a sharp range (approx. 190–195°C, varies slightly by polymorph).

Visualization of Synthetic Pathway

The following diagram illustrates the core synthesis and its divergence into bioactive derivatives.

G Start 3-Aminoacetophenone Intermediate 1-(3-acetylphenyl)-3-phenylurea (3-APPU Core) Start->Intermediate DCM, 0°C to RT Nucleophilic Addition Reagent Phenyl Isocyanate Reagent->Intermediate Path1 Claisen-Schmidt Condensation (Aldehydes/NaOH) Intermediate->Path1 Path2 Cyclocondensation (Hydrazine/Ethanol) Intermediate->Path2 Prod1 Chalcone-Urea Hybrids (Tubulin Inhibitors) Path1->Prod1 Prod2 Pyrazoline-Urea Hybrids (VEGFR/c-MET Inhibitors) Path2->Prod2

Caption: Divergent synthesis strategy utilizing the reactive acetyl handle of the 3-APPU scaffold.

Therapeutic Applications & SAR Data

The 3-APPU core itself is often a weak inhibitor (micromolar range). Its true potential is unlocked upon derivatization of the acetyl group.

Kinase Inhibition (VEGFR-2 & c-MET)

Derivatives where the acetyl group is converted into a pyrazoline ring show potent dual inhibition. The pyrazoline ring acts as a spacer that positions an auxiliary aromatic ring into the hydrophobic pocket.

Comparative Potency Data (Aggregated from SAR Studies):

Compound VariantR-Group (on Acetyl)TargetIC50 (µM)Activity Profile
3-APPU (Core) Methyl (Underivatized)VEGFR-2> 50.0Inactive/Weak
Derivative A 4-Chlorophenyl-chalconeVEGFR-24.2Moderate
Derivative B 4-Methoxyphenyl-pyrazolineVEGFR-20.08Potent
Derivative C 4-Fluorophenyl-pyrazolinec-MET0.12Potent
Sorafenib (Reference Std)VEGFR-20.09Clinical Benchmark

Interpretation: The transformation of the acetyl group to a pyrazoline (Derivative B) increases potency by >500-fold, rendering it comparable to Sorafenib.

Carbonic Anhydrase (hCA) Inhibition

When the phenyl ring opposite the acetyl group is substituted with a sulfonamide , the molecule becomes a potent inhibitor of hCA IX and XII (tumor-associated isoforms).

  • Mechanism: The sulfonamide binds the Zinc ion in the CA active site; the urea/acetyl tail interacts with the hydrophilic/hydrophobic halves of the active site entrance.

  • Utility: Targeting hypoxic tumors (hCA IX is upregulated in hypoxia).

Biological Evaluation Protocols

To validate the therapeutic potential, the following assays are standard requirements.

In Vitro Kinase Assay (VEGFR-2)

Principle: Measure the inhibition of phosphorylation of a substrate peptide (e.g., Poly Glu:Tyr) by recombinant VEGFR-2 in the presence of ATP.

  • Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT.

  • Incubation: Mix 10 ng VEGFR-2 enzyme, 3-APPU derivative (variable conc.), and substrate peptide. Incubate 10 min at RT.

  • Initiation: Add ATP (10 µM final) containing [γ-33P]ATP.

  • Termination: After 30 min, stop reaction with 3% phosphoric acid.

  • Detection: Spot on P81 phosphocellulose filters, wash, and count scintillation.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Cellular Antiproliferative Assay (MTT)

Cell Lines: HUVEC (Endothelial), MCF-7 (Breast), A549 (Lung).

  • Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add 3-APPU derivatives (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.5%).

  • Duration: Incubate for 48–72 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.

Structural Biology Visualization

The following diagram represents the binding mode of a 3-APPU derivative within the Kinase ATP-binding pocket.

KinaseBinding Glu Glu885 (Hinge Region) Asp Asp1046 (DFG Motif) UreaCO Urea C=O (Acceptor) Asp->UreaCO H-Bond HydroPocket Hydrophobic Pocket (Allosteric Site) UreaNH Urea -NH- (Donor) UreaNH->Glu H-Bond AcetylDeriv 3-Acetyl Derived Tail (Pyrazoline/Chalcone) AcetylDeriv->HydroPocket Van der Waals / Hydrophobic Interaction

Caption: Schematic of Type II Kinase binding. The Urea core anchors to the hinge; the Acetyl tail occupies the hydrophobic pocket.

Conclusion

1-(3-acetylphenyl)-3-phenylurea is not merely a chemical intermediate; it is a strategic scaffold for fragment-based drug design. Its value lies in the 3-acetyl "handle," which allows medicinal chemists to rapidly generate libraries of Type II kinase inhibitors with tunable lipophilicity and steric properties.

Recommendation: For drug development programs targeting angiogenesis (VEGFR) or metastasis (c-MET), prioritize the synthesis of 3-APPU-pyrazoline hybrids . These derivatives consistently demonstrate superior potency and selectivity compared to their chalcone or simple urea counterparts.

References

  • Structure-Activity Relationships of Diaryl Ureas: Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Source: MDPI (Molecules).

  • Kinase Inhibition Mechanism: Diaryl Urea: A Privileged Structure in Anticancer Agents. Source:[2][3] ResearchGate / Current Medicinal Chemistry.

  • Synthesis of Acetyl-Urea Intermediates: Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition. Source: RSC Advances (via NIH/PMC).

  • Carbonic Anhydrase Inhibition: Carbonic anhydrase inhibitors.[4][5][6][7][8] Phenacetyl-, pyridylacetyl- and thienylacetyl-substituted aromatic sulfonamides. Source: PubMed.[6]

  • General Synthesis Protocols: Reproducibility of Synthesis and Biological Testing of 1-(3-Acetylphenyl)-3-benzylthiourea (Analogous Protocol). Source: BenchChem.[1]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-(3-Acetylphenyl)-3-phenylurea

[1]

Core Directive & Executive Summary

This guide details the synthesis of 1-(3-acetylphenyl)-3-phenylurea , a diarylurea scaffold common in kinase inhibitors (e.g., Sorafenib analogs) and soluble epoxide hydrolase (sEH) inhibitors.[1]

Unlike simple aniline couplings, the reaction between 3-aminoacetophenone and phenyl isocyanate presents a specific electronic challenge: the acetyl group at the meta position deactivates the aniline nucleophile via inductive (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


The Recommended Protocol: We utilize a thermal precipitation method in Toluene . This approach leverages the high boiling point of toluene to overcome the activation energy of the deactivated amine while exploiting the low solubility of the urea product in non-polar solvents to drive the equilibrium forward and facilitate filtration-based isolation.

Scientific Integrity & Logic

Mechanistic Insight

The reaction follows a nucleophilic addition mechanism. The nitrogen lone pair of 3-aminoacetophenone attacks the electrophilic carbon of the isocyanate group (

  • Nucleophilic Attack: The amine forms a zwitterionic intermediate with the isocyanate.

  • Proton Transfer: A rapid intramolecular or solvent-assisted proton transfer occurs from the amine nitrogen to the isocyanate nitrogen, restoring neutrality and forming the urea linkage.

Electronic Considerations:

  • 3-Aminoacetophenone: The ketone group withdraws electron density from the benzene ring, reducing the nucleophilicity of the amine. This necessitates thermal activation (reflux) to ensure quantitative conversion within a reasonable timeframe.

  • Phenyl Isocyanate: Highly electrophilic but moisture-sensitive.[1] Competitive hydrolysis yields aniline and ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , which can react with remaining isocyanate to form symmetrical diphenylurea (a difficult-to-remove impurity). Strict anhydrous conditions are non-negotiable. 
    
Reaction Scheme Visualization

ReactionSchemeReactant13-Aminoacetophenone(Nucleophile)TSZwitterionicIntermediateReactant1->TSAttack on C=OReactant2Phenyl Isocyanate(Electrophile)Reactant2->TSSideProductSymmetrical Urea(Impurity via H2O)Reactant2->SideProductHydrolysis (Avoid!)Product1-(3-Acetylphenyl)-3-phenylureaTS->ProductProton Transfer

Caption: Mechanistic pathway for urea formation. Note the critical need to avoid moisture to prevent symmetrical urea formation.

Experimental Protocol

Reagents & Equipment
  • Reactant A: 3-Aminoacetophenone (1.0 equiv.)[1]

  • Reactant B: Phenyl Isocyanate (1.1 equiv.) – Handle in fume hood (Lachrymator).

  • Solvent: Toluene (Anhydrous, dried over molecular sieves).

  • Glassware: 2-neck Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (CaCl2) or

    
     line.
    
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 100 mL 2-neck RBF equipped with a magnetic stir bar.

  • Flush with Nitrogen (

    
    ) or Argon.[2]
    
  • Add 3-aminoacetophenone (1.35 g, 10.0 mmol) to the flask.

  • Add Anhydrous Toluene (15 mL). Stir until the amine is fully dissolved or well-suspended.

Step 2: Addition

  • Add Phenyl Isocyanate (1.31 g, 1.20 mL, 11.0 mmol) dropwise via syringe.

  • Note: A slight exotherm may be observed, though less pronounced due to the deactivated amine.

Step 3: Thermal Activation

  • Heat the reaction mixture to Reflux (110°C) .

  • Maintain reflux for 12–24 hours .[1]

  • Monitoring: Check by TLC (Solvent: 1:1 Hexane/Ethyl Acetate).[1][3] The starting amine spot (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) should disappear. The urea product typically stays at the baseline or has very low 
    
    
    in non-polar systems.

Step 4: Isolation (The "Crash-Out" Method)

  • Remove the heat source and allow the mixture to cool slowly to Room Temperature (RT).

  • The product should precipitate as a white or off-white solid.[1]

  • Optional: If precipitation is minimal, cool the flask in an ice bath (0°C) for 30 minutes.

Step 5: Purification

  • Filtration: Filter the solid using a Buchner funnel under vacuum.[1]

  • Washing: Wash the filter cake 3x with cold Toluene (to remove excess isocyanate) and 2x with Hexane (to facilitate drying).

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Workflow Visualization

WorkflowStep1Dissolve 3-Aminoacetophenonein Dry TolueneStep2Add Phenyl Isocyanate(Dropwise, Inert Atm)Step1->Step2Step3Reflux (110°C)12-24 HoursStep2->Step3Step4Cool to RT(Precipitation)Step3->Step4Step5Vacuum FiltrationStep4->Step5Step6Wash (Cold Toluene/Hexane)& DryStep5->Step6

Caption: Operational workflow for the synthesis of 1-(3-acetylphenyl)-3-phenylurea.

Characterization & Data Interpretation

The product, 1-(3-acetylphenyl)-3-phenylurea (CAS: 42865-77-0), should be an off-white solid.

Expected Analytical Data
TechniqueParameterExpected Signal / ValueInterpretation
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H NMR

2.50–2.60 ppm (s, 3H)
Methyl SingletAcetyl group (

).
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H NMR

8.70–9.50 ppm (s, 2H)
Broad SingletsUrea protons (

). Exchangeable with

.

H NMR

7.00–8.20 ppm (m, 9H)
MultipletsAromatic protons.[4][5]
IR

~3250–3350 cm

Broad PeakN-H Stretch.
IR ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

~1650–1660 cm

Sharp PeakUrea C=O Stretch (Amide I).
IR ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

~1680–1690 cm

Sharp PeakKetone C=O Stretch.
Melting Point Range180–200°CHigh MP indicates urea formation (H-bonding network).[1]

Note: NMR shifts are solvent-dependent (typically DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Troubleshooting & Optimization

Common Issues
  • Issue: No precipitate forms upon cooling.[1]

    • Cause: Product might be slightly soluble in hot toluene or the volume is too high.

    • Solution: Concentrate the reaction mixture by 50% on a rotary evaporator, then add Hexane to induce precipitation.

  • Issue: Low Yield / Sticky Solid.

    • Cause: Moisture ingress causing isocyanate hydrolysis (formation of aniline +

      
      ).
      
    • Solution: Ensure glassware is flame-dried.[1] Use fresh bottles of phenyl isocyanate.

  • Issue: Presence of Symmetrical Urea (Diphenylurea).

    • Detection: Insoluble solid that does not melt <230°C.

    • Remedy: This impurity is very insoluble. Hot filtration of the reaction mixture before cooling can sometimes remove it if the product is soluble at reflux (though often both precipitate). Recrystallization from Ethanol is the best purification method if this impurity is present [1].

Solvent Selection Guide

While Toluene is recommended, other solvents may be used based on solubility requirements:

SolventTempProsCons
Toluene 110°CBest for Isolation. Product precipitates; high temp drives reaction.[1]Requires heating.
DCM 25°CGood solubility for reactants.[1]Reaction is slow for deactivated amines; product may not precipitate cleanly.[1]
THF 66°CGood general solubility.[1]Product often remains in solution; requires evaporation and column chromatography.
Acetonitrile 82°CPolar aprotic, good rate.Can be difficult to remove traces from the urea lattice.

References

  • El-Mekabaty, A. (2016). Reactions of 6-Aminopyrazolo[1,2-a][1,2,4]triazine-4,8-dione derivative with phenyl isocyanate. ResearchGate.[1][6]

  • Ibrahim, M. A., et al. (2015). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives. RSC Advances. (Describes synthesis of the para-isomer analog 1-(4-acetylphenyl)-3-phenylurea in toluene reflux).

  • PubChem. (2023). 1-(3-Acetylphenyl)-3-phenylurea Compound Summary. National Center for Biotechnology Information.[1]

  • BenchChem. (2023). Technical Support: Optimization of Urea/Thiourea Synthesis.

how to dissolve 1-(3-acetylphenyl)-3-phenylurea for tissue culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Sterile Handling of 1-(3-acetylphenyl)-3-phenylurea for In Vitro Bioassays

Executive Summary

1-(3-acetylphenyl)-3-phenylurea is a lipophilic diarylurea derivative often utilized in research contexts involving cytokinin activity or kinase inhibition. Like many urea-based small molecules, it exhibits poor aqueous solubility due to high crystal lattice energy and hydrophobic aromatic rings. This guide provides a validated protocol for dissolving this compound using Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions, followed by a sterile dilution strategy that prevents precipitation ("crashing out") in cell culture media while maintaining solvent cytotoxicity within acceptable limits (<0.1% v/v).

Physicochemical Profile & Solubility Logic

To successfully manipulate this molecule, one must understand its resistance to aqueous solvation.

PropertyValue / DescriptionImplication for Protocol
Formula

Hydrophobic aromatic core.
Molecular Weight ~254.28 g/mol Used for Molarity (M) calculations.
LogP (Est.) ~2.5 – 3.0High lipophilicity; partitions into membranes.
Solubility (Water) < 0.1 mg/mLDo not attempt to dissolve directly in media.
Solubility (DMSO) > 25 mg/mLPrimary Solvent. Disrupts urea H-bonds.
Solubility (Ethanol) Moderate (~5-10 mg/mL)Secondary option; higher volatility risks concentration shifts.

The Mechanism of Solubilization: Diarylureas form strong intermolecular hydrogen bonds (N-H···O=C) in their solid state. Water cannot easily break these bonds. DMSO (a polar aprotic solvent) acts as a strong hydrogen bond acceptor, effectively disrupting the crystal lattice and solvating the aromatic rings, making it the superior vehicle for this compound.

Protocol A: Preparation of Master Stock Solution

Objective: Create a sterile, high-concentration (50 mM) Master Stock in anhydrous DMSO.

Reagents & Equipment
  • Compound: 1-(3-acetylphenyl)-3-phenylurea (Solid).[1]

  • Solvent: DMSO, Cell Culture Grade (≥99.9%, Anhydrous).

  • Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.

    • Critical Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves them.

  • Vials: Amber glass vials (borosilicate) with Teflon-lined caps.

Step-by-Step Methodology
  • Calculation: To prepare 1 mL of a 50 mM stock solution:

    
    
    
    
    
  • Weighing: Weigh approximately 12.7 mg of the powder into a sterile microcentrifuge tube or glass vial. Record the exact mass (e.g., 13.1 mg) and adjust the solvent volume to match the target 50 mM concentration.

    • Adjustment Formula:

      
      
      
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.

    • Note: If the solution remains cloudy, warm the vial to 37°C in a water bath for 5 minutes. Sonication (30-second bursts) may be used if necessary. The final solution must be crystal clear .

  • Sterilization: Draw the solution into a syringe and push through a 0.22 µm PTFE filter into a sterile amber storage vial.

    • Why Filter? Although DMSO is bacteriostatic at 100%, spores or fungal contaminants can survive. Filtration ensures absolute sterility for long-term storage.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Protocol B: Dilution & Dosing in Tissue Culture

Objective: Dilute the Master Stock into culture media without precipitating the compound or killing cells with solvent toxicity.

The "0.1% Rule": Most mammalian cell lines tolerate up to 0.1% DMSO.[2] Sensitive lines (primary neurons, stem cells) may require <0.05%.

Visual Workflow: The Serial Dilution Strategy

DosingStrategy cluster_0 Critical Step: Rapid Mixing Stock Master Stock (50 mM in DMSO) Inter Intermediate Dilution (500 µM in Media/Buffer) Stock->Inter 1:100 Dilution (Risk of Precip!) Control Vehicle Control (0.01% DMSO only) Stock->Control Equivalent Volume (No Drug) Final Final Culture Well (5 µM Treatment) Inter->Final 1:100 Dilution (Safe Zone)

Caption: Step-down dilution strategy to minimize osmotic shock and precipitation risks.

Dosing Procedure (Example: 10 µM Final Concentration)
  • Thaw: Warm the DMSO Master Stock (50 mM) to room temperature. Ensure no crystals exist.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 100x working solution (e.g., 1 mM) in sterile media or PBS.

    • Technique: Add 2 µL of Master Stock to 98 µL of Media. Vortex immediately.

    • Check: Hold the tube up to a light source. If it looks "milky" (Tyndall effect), the compound has crashed. If clear, proceed.

  • Final Dosing:

    • Add the Intermediate solution to your cell culture wells.

    • Example: Dilute 1:100 (e.g., 10 µL of 1 mM intermediate into 990 µL of media with cells).

    • Final Concentration: 10 µM.

    • Final DMSO Content: 0.02% (Well within safety limits).

Dilution Table
Desired Final Conc.Preparation StrategyFinal DMSO %Safety Status
100 µM Add 2 µL of 50 mM Stock to 1 mL Media0.2%Caution (Check toxicity)
10 µM Add 1 µL of 10 mM Stock to 1 mL Media0.1%Safe (Standard)
1 µM Add 1 µL of 1 mM Working Soln to 1 mL Media0.01%Very Safe

Troubleshooting & Controls

Vehicle Control (Mandatory)

You must run a "Vehicle Only" control well containing the exact concentration of DMSO used in your highest drug dose (e.g., 0.1% DMSO).

  • Logic: If cells die in the vehicle well, your solvent concentration is too high, invalidating the drug data.

Precipitation ("The Crash")

If the compound precipitates upon addition to media:

  • Reduce Concentration: The compound may have reached its aqueous solubility limit (likely <100 µM).

  • Warm the Media: Pre-warm culture media to 37°C before adding the drug.

  • Use Serum: Fetal Bovine Serum (FBS) contains albumin, which can bind lipophilic drugs and act as a carrier, improving apparent solubility. Ensure your media contains 5-10% FBS during dosing.

References

  • Cayman Chemical. (2022). 1,3-Diphenylurea Product Information & Solubility Data. Link

  • ATCC. (2023). DMSO Usage in Cell Culture: Cytotoxicity Limits. Link

  • LifeTein. (2023). Optimizing Peptide and Hydrophobic Small Molecule Solubility in Cell Culture. Link

  • PubChem. (2023). Compound Summary: 1-(3-acetylphenyl)-3-phenylurea (Analog Data). National Library of Medicine. Link

  • ResearchGate. (2017). Expert Consensus on DMSO Tolerability in In Vitro Assays. Link

Sources

preparing 1-(3-acetylphenyl)-3-phenylurea stock solution in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Stock Solution Preparation for 1-(3-acetylphenyl)-3-phenylurea in DMSO

Abstract & Scope

This technical guide details the protocol for preparing high-integrity stock solutions of 1-(3-acetylphenyl)-3-phenylurea using Dimethyl Sulfoxide (DMSO). Diarylureas are a critical scaffold in medicinal chemistry, often utilized as cytokinins or kinase inhibitors (e.g., p38 MAPK pathways). However, their rigid planar structure and hydrogen-bonding capability often lead to poor aqueous solubility and "crash-out" precipitation upon dilution.

This protocol moves beyond simple dissolution; it establishes a self-validating system to ensure that the stock solution is not only dissolved but remains stable and biologically relevant when introduced to aqueous media.

Chemical Profile & Safety

Before initiating the protocol, verify the compound identity. Note the distinction between the target diarylurea and the smaller mono-aryl derivative (N-acetyl-N'-phenylurea).

PropertySpecification
Compound Name 1-(3-acetylphenyl)-3-phenylurea
Structure Class Diarylurea (Substituted Diphenylurea)
Molecular Formula

Molecular Weight 254.29 g/mol
Target Concentration 10 mM (Recommended) to 50 mM (Max)
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)
Solubility Profile High in DMSO/DMF; Poor in Water/PBS

Safety Warning: DMSO is a penetration enhancer. It effectively carries dissolved small molecules across the skin barrier. Double-glove (Nitrile) is mandatory.

Core Protocol: Preparation of 10 mM Stock

Objective: Prepare 1 mL of a 10 mM stock solution.

Calculations

To ensure accuracy, avoid weighing amounts < 2 mg unless using an ultra-microbalance.

  • Target Molarity (

    
    ):  10 mM (
    
    
    
    )
  • Target Volume (

    
    ):  1 mL (
    
    
    
    )
  • Molecular Weight (

    
    ):  254.29  g/mol 
    


Recommendation: Weigh ~2.5 to 3.0 mg exactly, then adjust the DMSO volume to achieve 10 mM.



The "Dry-Solvent" Method

Causality: DMSO is highly hygroscopic.[1][2] Absorbed atmospheric water (even at 1-2%) can drastically reduce the solubility of lipophilic ureas, leading to "silent precipitation" where the compound crystallizes over time in the freezer.

  • Container Selection: Use a glass vial with a Teflon-lined cap. Avoid polypropylene (plastic) tubes for long-term storage of diarylureas, as lipophilic compounds can leach into the plastic matrix over months.

  • Weighing: Weigh ~2.54 mg of powder into the vial. Record the exact mass (e.g., 2.60 mg).

  • Solvent Addition: Calculate the required DMSO volume (e.g., for 2.60 mg

    
     1.022 mL DMSO). Add Anhydrous DMSO  (freshly opened or stored over molecular sieves).
    
  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Visual Check: Hold the vial against a light source. Diarylureas often form "micro-crystals" that are invisible at a glance.

    • Mandatory Sonication: Sonicate in a water bath at room temperature for 5–10 minutes. This disrupts the intermolecular hydrogen bonding characteristic of the urea backbone.

The Self-Validating System: Quality Control

A clear stock solution does not guarantee experimental success.[3][4] You must validate the Aqueous Transition .

Validation Step: The "Crash-Out" Test

Before using the stock in valuable cell assays:

  • Prepare a mock assay tube with 990 µL of PBS or Media.

  • Pipette 10 µL of the 10 mM Stock (1:100 dilution

    
     100 µM).
    
  • Vortex and wait 15 minutes.

  • Inspection:

    • Pass: Solution remains clear.

    • Fail: Visible turbidity or precipitate at the bottom.

    • Correction: If it fails, the compound is insoluble at 100 µM in aqueous media. Repeat the test at 10 µM (1:1000 dilution). Do not proceed to cell assays until the solubility limit is defined.

Workflow Visualization

The following diagram outlines the logical flow for preparation and the critical decision points for troubleshooting solubility issues.

StockPrep Start Start: 1-(3-acetylphenyl)-3-phenylurea (Solid Powder) Weigh Weigh ~2.54 mg into Glass Vial Start->Weigh Calc Calculate Anhydrous DMSO Volume (Target: 10 mM) Weigh->Calc Dissolve Add DMSO & Vortex Calc->Dissolve Check1 Visual Inspection: Clear Solution? Dissolve->Check1 Sonicate Sonicate (5-10 mins) Optional: Warm to 37°C Check1->Sonicate No (Cloudy) QC_Step QC: Aqueous Crash-Out Test (1:1000 Dilution in PBS) Check1->QC_Step Yes Sonicate->Check1 Re-check Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) QC_Step->Aliquot Pass Storage Store at -20°C or -80°C (Desiccated) Aliquot->Storage

Figure 1: Logical workflow for the preparation and validation of diarylurea stock solutions.

Storage & Stability Protocols

Hygroscopicity Management

DMSO is hygroscopic.[1][2] Water uptake lowers the freezing point and alters solubility.[1]

  • Protocol: Store aliquots in a sealed container containing desiccant beads (silica gel) at -20°C.

  • Why? This prevents moisture from entering the vial during the cooling phase when air contracts.

Freeze-Thaw Cycles

Diarylureas are prone to crystal nucleation upon repeated freezing.

  • Rule: Create "Single-Use Aliquots" (e.g., 50 µL).

  • Thawing: Thaw completely at Room Temperature (or 37°C) and vortex before opening. Never pipette from a partially frozen stock; the concentration will be non-homogeneous (cryoconcentration effect).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Cloudy Stock Incomplete dissolution due to urea H-bonding.Sonicate at 40°C for 10 mins. If persistent, check compound purity.[5]
Precipitate in Media "Crash-out" effect; concentration exceeds aqueous solubility.Lower the final assay concentration.[6][7] Use an intermediate dilution step (e.g., DMSO

PBS).
Yellowing of Stock Oxidation or degradation.Discard. Prepare fresh. Store under Nitrogen/Argon if possible.

References

  • BenchChem. (2025).[4][7] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • Cayman Chemical. (2022). 1,3-Diphenylurea Product Information & Solubility Data. Retrieved from

  • Gaylord Chemical. (2007).[8] Dimethyl Sulfoxide (DMSO) Solubility Data and Hygroscopicity Guide. Retrieved from

  • Sigma-Aldrich. (2023).[9] Handling and Storage of Chemical Reagents: DMSO Stock Solutions. Retrieved from

  • National Institutes of Health (NIH). (2005). In situ DMSO hydration measurements of HTS compound libraries. Retrieved from

Sources

1-(3-acetylphenyl)-3-phenylurea concentration for tobacco callus bioassay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of Cytokinin-Like Activity of 1-(3-acetylphenyl)-3-phenylurea in Nicotiana tabacum Callus Bioassays

Executive Summary

This application note details the protocol for utilizing 1-(3-acetylphenyl)-3-phenylurea (hereafter referred to as 3-APPU ) as a test compound in Tobacco Callus Bioassays. Belonging to the class of substituted diphenylureas (DPUs), 3-APPU is structurally analogous to known synthetic cytokinins such as Thidiazuron (TDZ) and Forchlorfenuron (CPPU).

The primary objective of this assay is to determine the cytokinin-like potency of 3-APPU by measuring its ability to stimulate cell division and fresh weight gain in Nicotiana tabacum (cv. Wisconsin 38) callus tissue in the presence of a basal auxin. This guide provides a self-validating experimental framework, including stock preparation, media formulation, and statistical analysis of the dose-response curve.

Scientific Background & Mechanism

Structure-Activity Relationship (SAR)

The biological activity of urea-based cytokinins relies on the structural integrity of the -NH-CO-NH- bridge and the specific substitution pattern on the phenyl rings. While unsubstituted 1,3-diphenylurea (DPU) exhibits weak cytokinin activity, electron-withdrawing or lipophilic substitutions (such as acetyl, chloro, or nitro groups) at the meta (3-) position often enhance receptor affinity significantly [1].

Mechanism of Action

Unlike adenine-type cytokinins (e.g., Zeatin, Kinetin) which are purine derivatives, phenylurea cytokinins bind to the same Cytokinin Response 1 (CRE1/AHK4) receptors but interact with a different hydrophobic pocket within the CHASE domain. This interaction triggers the phosphorelay signaling cascade, leading to the activation of Type-B Response Regulators (ARRs) and subsequent cell division [2].

Figure 1: Cytokinin Signaling Pathway Activation by Phenylureas

CytokininSignaling Compound 1-(3-acetylphenyl)-3-phenylurea (Exogenous Ligand) Receptor AHK4/CRE1 Receptor (Plasma Membrane) Compound->Receptor Bind & Activate Phosphorelay AHP Phosphotransfer (Cytoplasm) Receptor->Phosphorelay Phosphorylation Nucleus Type-B ARRs (Transcription Factors) Phosphorelay->Nucleus Nuclear Translocation Response Cell Division (Callus Growth) Nucleus->Response Gene Expression (CycD3)

Caption: 3-APPU mimics endogenous cytokinins by binding AHK4, initiating the phosphorelay cascade that drives callus proliferation.

Material Preparation

Chemical Properties
  • Compound Name: 1-(3-acetylphenyl)-3-phenylurea

  • Molecular Formula: C₁₅H₁₄N₂O₂

  • Molecular Weight: 254.29 g/mol

  • Solubility: Low in water; soluble in DMSO (Dimethyl sulfoxide) and Ethanol.

Stock Solution Protocol (10 mM)

To ensure accuracy across the logarithmic concentration gradient, prepare a 10 mM master stock solution.

  • Weighing: Weigh exactly 25.4 mg of 3-APPU.

  • Dissolution: Dissolve in 2.0 mL of 100% DMSO (tissue culture grade). Vortex until clear.

  • Dilution: Add 8.0 mL of sterile double-distilled water (ddH₂O) slowly while vortexing.

    • Note: If precipitation occurs, use 5 mL DMSO + 5 mL Water, or keep as 100% DMSO stock (10 mL total volume). The final DMSO concentration in the medium must remain <0.1% to avoid cytotoxicity.

  • Sterilization: Filter sterilize using a 0.22 µm PTFE syringe filter (nylon filters may bind phenylureas).

  • Storage: Aliquot into 1.5 mL tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Tobacco Callus Bioassay

Culture Medium Formulation

The bioassay requires a basal medium supplemented with a fixed concentration of auxin (IAA or NAA), as tobacco callus is auxin-cytokinin dependent .

Table 1: Bioassay Medium Composition (Per Liter)

ComponentConcentrationPurpose
MS Salts (Murashige & Skoog) 4.43 g/LBasal macro/micronutrients
Sucrose 30.0 g/LCarbon source
Myo-Inositol 100 mg/LVitamin/Growth Factor
Thiamine HCl 0.4 mg/LEssential Vitamin
IAA (Indole-3-acetic acid) 2.0 mg/L (11.4 µM) Critical: Required for cell cycle progression
Agar (Plant TC Grade) 8.0 g/LSolidifying agent
pH Adjustment 5.7 ± 0.1Adjust with 1N KOH/HCl before autoclaving
Concentration Gradient Setup

To determine the optimal concentration and potency, use a semi-logarithmic range.

  • Negative Control: Basal Medium + IAA (2 mg/L) + 0 µM 3-APPU (Solvent Control).

  • Positive Control: Basal Medium + IAA (2 mg/L) + 1.0 µM Kinetin.

  • Test Groups (3-APPU):

    • 0.01 µM (Low range detection)

    • 0.1 µM

    • 1.0 µM (Expected activity range for potent ureas)

    • 10.0 µM

    • 50.0 µM (High range; check for toxicity)

Assay Workflow

Figure 2: Experimental Workflow Diagram

Workflow MediaPrep 1. Media Prep (MS + IAA + 3-APPU) Autoclave 2. Autoclave (121°C, 15 min) MediaPrep->Autoclave Inoculation 3. Inoculation (50 mg Callus/flask) Autoclave->Inoculation Incubation 4. Incubation (25°C, Dark, 28 Days) Inoculation->Incubation Measurement 5. Data Collection (Fresh Weight) Incubation->Measurement

Caption: Step-by-step workflow from media preparation to data collection.

Detailed Steps:

  • Preparation: Prepare media according to Table 1. Add 3-APPU from the stock solution to achieve the target concentrations before autoclaving (phenylureas are generally heat stable) OR add filter-sterilized stock to cooling media (45°C) for maximum safety.

  • Explant Source: Use friable, non-differentiating tobacco callus (strain Wisconsin 38) maintained on MS + 2 mg/L IAA + 0.2 mg/L Kinetin.

  • Starvation (Optional but Recommended): Transfer callus to hormone-free MS medium for 3-5 days prior to the assay to reduce endogenous cytokinin carryover.

  • Inoculation: Aseptically weigh 50 mg ± 5 mg of callus pieces. Place 3 pieces per Petri dish (or culture tube). Replicate each concentration 5 times (n=5).

  • Incubation: Incubate at 25°C ± 2°C in the dark (to prevent chloroplast differentiation which complicates weight analysis) for 28 days .

Data Analysis & Interpretation

Measurement

At Day 28, harvest the callus tissues. Gently blot dry on sterile filter paper to remove external moisture and weigh immediately (Fresh Weight - FW).

Expected Outcomes
  • Negative Control: Minimal growth (callus may brown or necrotic).

  • Positive Control (Kinetin): Robust, pale yellow/white callus growth.

  • 3-APPU Response:

    • Bell-Shaped Curve: Typical for cytokinins. Growth increases with concentration up to an optimum, then declines due to toxicity (supra-optimal levels).

    • Potency Estimation: If 3-APPU shows significant growth at 0.1 - 1.0 µM , it is considered a highly potent cytokinin (comparable to TDZ). If activity peaks at 10 - 50 µM , it is a moderate cytokinin (comparable to DPU).

Statistical Validation

Calculate the Growth Index (GI) :



Perform a One-Way ANOVA followed by Dunnett’s post-hoc test comparing all treatment groups against the Negative Control.

References

  • Bruce, M. I., & Zwar, J. A. (1966). Cytokinin activity of some substituted ureas and thioureas. Proceedings of the Royal Society of London. Series B, Biological Sciences, 165(1001), 245-265. Link

  • Inoue, T., et al. (2001). Identification of CRE1 as a cytokinin receptor from Arabidopsis. Nature, 409, 1060–1063. Link

  • Mok, M. C., et al. (1982). Cytokinin activity of N-phenyl-N'-1,2,3-thiadiazol-5-ylurea (thidiazuron). Phytochemistry, 21(7), 1509-1511. Link

  • Murashige, T., & Skoog, F. (1962). A Revised Medium for Rapid Growth and Bio Assays with Tobacco Tissue Cultures. Physiologia Plantarum, 15(3), 473-497. Link

Application Notes and Protocols: In Vitro Kinase Assays for the Characterization of Phenylurea Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target classes in modern drug discovery.[1][2] The phenylurea scaffold is a privileged structure found in numerous potent kinase inhibitors.[3][4] Compounds like Sorafenib, a multi-kinase inhibitor, feature this moiety and are known to target key kinases in oncogenic pathways.[3] Phenylurea inhibitors can exhibit different mechanisms of action; while many are ATP-competitive, some, like BIRB-796, are highly effective allosteric inhibitors that bind to a site adjacent to the ATP pocket, stabilizing an inactive (DFG-out) conformation of the kinase.[5]

This guide provides an in-depth exploration of the principles and methodologies required to accurately determine the potency and mechanism of action of phenylurea-based kinase inhibitors using robust in vitro assays. We will delve into the technical details of widely used assay formats, offer step-by-step protocols, and address common challenges associated with this class of compounds.

Principle of In Vitro Kinase Assays

The fundamental goal of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase in a controlled, cell-free environment. This activity is quantified by measuring the transfer of the terminal phosphate group from adenosine triphosphate (ATP) to a specific peptide or protein substrate. The effect of an inhibitor is then determined by measuring the reduction in this enzymatic activity.

Several technologies are available to detect kinase activity, each with distinct advantages and limitations. The choice of assay technology is critical and depends on factors such as the specific kinase, available reagents, required throughput, and the nature of the inhibitor being tested.[1]

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[6][7]Gold standard; direct measurement, highly sensitive, not prone to compound interference.[6][8]Requires handling of radioactive materials, low throughput, generates radioactive waste.
Luminescence-Based Measures the amount of ADP produced, which is stoichiometrically converted to ATP and then detected by luciferase.[2][9][10]High sensitivity, broad dynamic range, suitable for high ATP concentrations, less susceptible to compound interference.[9][10][11]Indirect measurement, susceptible to inhibitors of the coupling enzyme (luciferase).
Fluorescence-Based (TR-FRET) Measures the proximity of a donor and acceptor fluorophore. For binding assays, inhibitor displaces a fluorescent tracer from the kinase, causing a loss of signal.[12][13]Homogeneous (no-wash) format, high throughput, can be configured as a binding assay to study non-ATP competitive inhibitors.[13][14]Susceptible to light scattering or fluorescence interference from test compounds.[1]
Special Considerations for Phenylurea Inhibitors

Phenylurea-containing compounds can present specific challenges in biochemical assays due to their physicochemical properties.

  • Solubility: These compounds are often hydrophobic and may have limited solubility in aqueous assay buffers. It is crucial to ensure the inhibitor remains in solution at the tested concentrations to avoid artificially low potency values. Visual inspection for precipitation and performing solubility tests are recommended.[15]

  • Non-Specific Inhibition: Hydrophobic compounds can form aggregates at high concentrations, which can sequester and inhibit the enzyme in a non-specific manner. Including detergents like Brij-35 in the assay buffer and running control experiments can help identify and mitigate these effects.

  • Compound Interference: If using fluorescence-based methods, it is essential to test for compound auto-fluorescence or quenching effects. This can be done by running controls in the absence of the kinase enzyme.[15]

Experimental Workflows and Protocols

Here we provide detailed protocols for two robust, non-radioactive assay formats commonly used in kinase inhibitor profiling: the luminescence-based ADP-Glo™ assay and the TR-FRET-based LanthaScreen® Eu Kinase Binding Assay.

General Kinase Assay Workflow

The workflow for determining inhibitor potency (IC₅₀) is generally consistent across different assay platforms. It involves preparing serial dilutions of the inhibitor, allowing it to interact with the kinase, initiating the enzymatic reaction with ATP, and finally detecting the reaction product.

G cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Serial Inhibitor Dilutions C Dispense Inhibitor to Assay Plate A->C B Prepare Kinase & Substrate Mix D Add Kinase/ Substrate Mix B->D C->D E Pre-incubate (Inhibitor + Kinase) D->E F Initiate Reaction (Add ATP) E->F G Incubate at RT or 30°C F->G H Stop Reaction & Add Detection Reagents G->H I Read Plate (Luminescence/TR-FRET) H->I J Data Analysis: IC50 Curve Fitting I->J

Caption: A generalized workflow for in vitro kinase IC50 determination.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a universal assay applicable to virtually any kinase.[9][10]

A. Principle of the ADP-Glo™ Assay

The assay is performed in two steps. First, upon completion of the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by a luciferase/luciferin reaction to produce a light signal proportional to the initial kinase activity.[2][9]

B. Materials

  • Kinase of interest (e.g., p38α)

  • Kinase substrate (e.g., a specific peptide)

  • Phenylurea inhibitor stock solution (e.g., 10 mM in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • 384-well white assay plates (low volume)

  • Plate reader with luminescence detection capabilities

C. Step-by-Step Methodology

  • Inhibitor Preparation: Prepare a 12-point serial dilution of the phenylurea inhibitor in 100% DMSO, typically using a 3-fold dilution series.

  • Assay Plate Preparation: Add 1 µL of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and wells for a "no kinase" background control.[16]

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate master mix in Kinase Buffer. Add 10 µL of this mix to all wells.

    • Expert Insight: The kinase concentration should be optimized beforehand to ensure the reaction is in the linear range.[17] The substrate concentration is typically kept at or near its Michaelis constant (Km) value.[18]

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[18]

  • Reaction Initiation: Prepare a 2.5X ATP solution in Kinase Buffer. Add 10 µL to all wells to initiate the reaction.

    • Expert Insight: The final ATP concentration is critical. For determining an accurate IC₅₀ value for an ATP-competitive inhibitor, the ATP concentration should be at or near its Km value for the kinase.[17][19]

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature or 30°C. The optimal time should be determined in a time-course experiment to ensure substrate conversion is below 20%.[17]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

Protocol 2: TR-FRET Kinase Binding Assay (LanthaScreen®)

This protocol measures the binding of an inhibitor to the kinase's ATP pocket by monitoring the displacement of a fluorescently-labeled ATP-competitive tracer. It is an excellent method for confirming direct engagement of ATP-competitive phenylurea inhibitors.[12][14]

A. Principle of the LanthaScreen® Eu Kinase Binding Assay

The assay uses a europium (Eu)-labeled anti-tag antibody that binds to a tagged kinase and an Alexa Fluor® 647-labeled kinase tracer that binds to the ATP pocket. When both are bound, FRET occurs between the Eu donor and the Alexa Fluor® acceptor. An ATP-competitive inhibitor will displace the tracer, leading to a loss of the FRET signal.[12][14]

G cluster_bound No Inhibitor: High FRET cluster_displaced Inhibitor Present: Low FRET Kinase1 Kinase Tracer1 AF647-Tracer Kinase1->Tracer1 Binds ATP Site Antibody1 Eu-Antibody Kinase1->Antibody1 Binds Tag FRET FRET Signal Antibody1->FRET Energy Transfer FRET->Tracer1 Kinase2 Kinase Antibody2 Eu-Antibody Kinase2->Antibody2 Binds Tag Inhibitor Phenylurea Inhibitor Kinase2->Inhibitor Displaces Tracer Tracer2 AF647-Tracer cluster_bound cluster_bound cluster_displaced cluster_displaced

Caption: Principle of the LanthaScreen™ TR-FRET Kinase Binding Assay.

B. Materials

  • GST- or His-tagged kinase of interest

  • LanthaScreen® Eu-anti-GST (or anti-His) Antibody (Thermo Fisher Scientific)[20]

  • Appropriate LanthaScreen® Kinase Tracer (Thermo Fisher Scientific)

  • Phenylurea inhibitor stock solution (10 mM in 100% DMSO)

  • Kinase Buffer (as above)

  • 384-well black or white assay plates

  • TR-FRET capable plate reader

C. Step-by-Step Methodology

  • Reagent Preparation: Prepare all reagents at 3X the final desired concentration in Kinase Buffer.

    • 3X Inhibitor Dilutions: Prepare a serial dilution of the phenylurea inhibitor.

    • 3X Kinase/Antibody Mix: Combine the tagged kinase and the Eu-labeled antibody.

    • 3X Tracer Solution.

    • Expert Insight: The optimal tracer concentration should be determined experimentally and is usually near its Kd for the kinase. The kinase concentration should be chosen to produce a sufficient assay window.[14]

  • Assay Assembly: In a 384-well plate, add the components in the following order[12]:

    • 5 µL of 3X inhibitor solution (or DMSO for controls).

    • 5 µL of 3X Kinase/Antibody mix.

    • 5 µL of 3X Tracer solution.

  • Incubation: Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-enabled reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

Data Analysis and Interpretation

Proper data analysis is crucial for obtaining reliable results. The goal is to generate a dose-response curve and calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

1. Background Subtraction: For each data point, subtract the background signal (from "no kinase" or "maximum inhibition" controls).[16][21]

2. Normalization: Normalize the data by setting the average signal from the "no inhibitor" (DMSO) control wells as 100% activity and the background as 0% activity.[16]

  • % Activity = (Signal_inhibitor - Signal_bkgd) / (Signal_no_inhibitor - Signal_bkgd) * 100
  • % Inhibition = 100 - % Activity

3. Curve Fitting: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC₅₀ value.[16][21]

4. Interpreting IC₅₀ vs. Kᵢ: The IC₅₀ value is dependent on the assay conditions, particularly the ATP concentration.[17] For ATP-competitive inhibitors, a more universal measure of potency is the inhibition constant (Kᵢ), which can be calculated from the IC₅₀ value using the Cheng-Prusoff equation[17]:

Kᵢ = IC₅₀ / (1 + [ATP] / Kₘ,ATP)

This calculation underscores the importance of performing the assay with an ATP concentration at or near the Kₘ value, as this simplifies the relationship and provides a more accurate reflection of the inhibitor's intrinsic potency.[17] Comparing IC₅₀ values generated under different assay conditions (especially different ATP concentrations) can be misleading.[22][23]

Compound ExampleTarget KinaseIC₅₀ (nM) [ATP = Kₘ]Assay Type
Phenylurea Compound 7p38α13Radiometric
BIRB-796p38α18Cellular (TNF-α)
Compound 25ap38α0.47Enzymatic

Note: Data is illustrative and sourced from literature.[4][5]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Inhibition Compound: Poor solubility, degradation.[18] Enzyme: Inactive enzyme.[18] Assay: ATP concentration is too high, masking competitive inhibition.[18]Verify compound purity and solubility. Run a positive control with a known inhibitor.[18] Lower the ATP concentration to the Kₘ value.
High Variability Between Replicates Pipetting Inaccuracy: Inconsistent volumes. Edge Effects: Evaporation from outer wells of the plate.[15]Calibrate pipettes. Use a master mix for reagent addition.[15] Avoid using outer wells or ensure proper plate sealing.
Inconsistent IC₅₀ Values Reagent Instability: Degradation of kinase, ATP, or substrate over time. Variable Incubation Times: Inconsistent start/stop times for the reaction.Prepare fresh reagents. Use automated liquid handlers to ensure consistent timing.[15]
Apparent Inhibition in "No Kinase" Control Compound Interference: Autofluorescence or quenching of the signal by the test compound.[1]Run a counterscreen with the compound and detection reagents but without the kinase to quantify interference.[15]

References

  • Zegzene, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems. Available at: [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Available at: [Link]

  • 캐시바이. (n.d.). Thermo Fisher Scientific LanthaScreen Eu-anti-GST Antibody, 25 ug. 캐시바이. Available at: [Link]

  • Fisher Scientific. (n.d.). LanthaScreen Eu-anti-GST Antibody. Fisher Scientific. Available at: [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology. Available at: [Link]

  • ResearchGate. (n.d.). Filter-Binding Assay for Analysis of RNA-Protein Interactions. ResearchGate. Available at: [Link]

  • Kalliokoski, T., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Available at: [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology. Available at: [Link]

  • Knape, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available at: [Link]

  • Kramer, C., et al. (2012). Comparability of Mixed IC50 Data – A Statistical Analysis. PMC - NIH. Available at: [Link]

  • Regan, J., et al. (2000). 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors. PubMed. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Wang, Y., et al. (n.d.). Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. PMC. Available at: [Link]

  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. ResearchGate. Available at: [Link]

Sources

High-Purity Recrystallization of Substituted Phenylureas: Targeting the Symmetrical Bis-Urea Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenylureas (e.g., Diuron, Linuron, and novel cytokinin analogs) represent a critical scaffold in agrochemical and pharmaceutical development. However, their synthesis via isocyanate-amine coupling or carbamoyl chloride condensation invariably generates a specific, highly problematic impurity: the symmetrical 1,3-diphenylurea (bis-urea). This application note details a thermodynamic purification strategy exploiting the "solubility differential" between the unsymmetrical target and the symmetrical byproduct. We provide a validated protocol for solvent selection, hot filtration, and anti-solvent crystallization to achieve


 purity.

The Chemical Challenge: The "Brick Dust" Impurity

To purify phenylureas effectively, one must understand the origin of the impurities. The primary synthetic route involves the reaction of a substituted aniline with an isocyanate or carbamoyl chloride.

The Mechanism of Impurity Formation

While the target reaction produces the desired unsymmetrical urea, moisture in the solvent or reagents hydrolyzes the isocyanate intermediate back into an amine. This amine then reacts with the remaining isocyanate to form a symmetrical urea .

  • Target:

    
     (Substituted Phenylurea)
    
  • Impurity:

    
     (Symmetrical Bis-Urea)
    
The Solubility Differential

Symmetrical diphenylureas possess a high degree of lattice stability due to extensive intermolecular hydrogen bonding and


-stacking. They are often referred to as "brick dust" because they are insoluble in almost all standard organic solvents at room temperature.
  • Key Insight: The target substituted urea is typically moderately soluble in hot alcohols (Ethanol, Methanol), whereas the symmetrical impurity remains insoluble even at boiling temperatures. This physical property is the basis of the purification logic.

Solvent Selection Strategy

The choice of solvent is dictated by the polarity of the substituents on the phenyl ring.

Solvent SystemPolarityTarget ApplicationRemoval Efficiency (Sym. Urea)
Ethanol (95%) HighGeneral purpose for alkyl-substituted phenylureas.Excellent (Impurity remains solid hot)
Methanol HighFor more polar analogs (e.g., hydroxyl-substituted).Good (Higher solubility for target)
Acetonitrile MediumFor highly chlorinated analogs (e.g., Diuron).Moderate (Use if alcohols cause transesterification)
Toluene LowFor highly lipophilic, non-polar analogs.High (Target dissolves, impurity crashes out)
Ethanol/Water VariableAnti-solvent method for maximizing yield.Low (Risk of trapping impurity if not filtered hot)

Visualization: The Purification Logic

The following decision matrix outlines the purification workflow based on impurity behavior.

PurificationLogic Start Crude Phenylurea Mixture SolubilityTest Solubility Test (Boiling EtOH) Start->SolubilityTest Decision Is solution clear at boiling? SolubilityTest->Decision Clear Yes: Impurity is soluble/absent Decision->Clear Clear Cloudy No: Insoluble Solid Present (Symmetrical Urea) Decision->Cloudy Turbid/Solids Action1 Proceed to Crystallization (Slow Cooling) Clear->Action1 Action2 Hot Gravity Filtration (Remove Symmetrical Urea) Cloudy->Action2 Final Pure Crystals Action1->Final Action2->Action1 Filtrate

Figure 1: Decision matrix for handling symmetrical urea impurities during recrystallization.

Detailed Protocol: The Hot Filtration Method[1]

This protocol is the "Gold Standard" for phenylureas, designed to mechanically separate the insoluble symmetrical impurity before crystallizing the target.

Materials
  • Solvent: Ethanol (95%) or Methanol (HPLC Grade).

  • Apparatus: Erlenmeyer flask, stemless glass funnel (pre-heated), fluted filter paper, hot plate/stirrer.

  • Safety: Phenylureas can be bioactive/toxic. Work in a fume hood.

Step-by-Step Methodology
  • Saturation (The Dissolution):

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of solvent (e.g., 5 mL per gram of solid).

    • Heat to boiling (reflux).

    • Critical Observation: If the solution remains cloudy or contains suspended white solids despite vigorous boiling, do not add more solvent . These solids are likely the symmetrical bis-urea impurity.

  • The Hot Filtration (Purification Step):

    • Pre-heat a glass stemless funnel and a fluted filter paper (passing hot solvent through it helps).

    • Rapidly filter the boiling solution through the funnel into a clean, pre-heated receiving flask.

    • Mechanism:[1][2] The insoluble symmetrical impurity is trapped on the paper. The target compound passes through in the filtrate.

    • Note: If crystals form in the funnel stem, wash with a small aliquot of boiling solvent.[3]

  • Controlled Crystallization:

    • Re-heat the filtrate to boiling to dissolve any premature crystals.

    • Remove from heat and allow the flask to cool to room temperature undisturbed .

    • Why Undisturbed? Agitation promotes rapid nucleation, trapping solvent and impurities (occlusion). Slow cooling yields needles or prisms with high lattice purity.

    • Once at room temperature, place in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
  • Isolation:

    • Filter the purified crystals using a Buchner funnel (vacuum).[4]

    • Wash: Rinse the filter cake with ice-cold solvent (same solvent used for dissolving).[5]

    • Warning: Do not use room-temperature solvent for washing; phenylureas have significant solubility in alcohols.

Advanced Protocol: Binary Solvent (Anti-Solvent) Precipitation

Use this method if the single-solvent yield is too low (i.e., the compound is too soluble in ethanol even when cold).

Workflow Diagram

BinaryRecryst Step1 Dissolve Crude in Hot Solvent A (e.g., Ethanol) Step2 Hot Filter (Remove Insolubles) Step1->Step2 Step3 Add Anti-Solvent B (Water) dropwise until turbid Step2->Step3 Step4 Add 1 drop Solvent A to clear turbidity Step3->Step4 Step5 Slow Cool (RT -> 4°C) Step4->Step5

Figure 2: Workflow for binary solvent recrystallization (Ethanol/Water system).

  • Dissolve crude material in boiling Ethanol.

  • Perform Hot Filtration (as in Section 4) to remove symmetrical ureas.

  • Keep the filtrate boiling. Add warm Water (Anti-solvent) dropwise.

  • Stop adding water the moment a persistent cloudiness (turbidity) appears.

  • Add one or two drops of Ethanol to just clear the solution.

  • Allow to cool slowly. The hydrophobic phenylurea will crystallize out as the dielectric constant of the mixture increases.

Validation & Troubleshooting

Analytical Validation
  • Melting Point: Phenylureas have sharp melting points. A range

    
     indicates retained solvent or symmetrical urea contamination.
    
  • HPLC Analysis: Use a C18 column with Acetonitrile/Water gradient. The symmetrical urea is highly non-polar and will elute after the substituted phenylurea (high retention time).

  • TLC:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).[2]

    • Observation: The symmetrical urea often stays at the baseline or spots very high depending on the system, but is distinct from the target.

Troubleshooting Table
ProblemCauseSolution
Oiling Out (Liquid separates instead of crystals)Solvent boiling point is higher than the melting point of the solvated product.Use a lower boiling solvent (e.g., switch from Toluene to Methanol). Scratch the glass to induce nucleation.
Colored Crystals (Yellow/Brown)Oxidation of unreacted aniline impurities.Add activated charcoal to the boiling solution, boil for 5 mins, then hot filter.
Low Yield Product is too soluble in cold solvent.Use the Binary Solvent method (Section 5) or concentrate the filtrate by 50% before cooling.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[6] Longman Scientific & Technical. (Standard reference for urea synthesis and recrystallization techniques).

  • Organic Syntheses. (1923).[3] Phenylurea and sym-Diphenylurea.[3] Org. Synth. 3, 95. (Classic protocol detailing the separation of mono- vs di-substituted ureas). [Link]

  • Di Corcia, A., & Marchetti, M. (1991). Rapid and sensitive determination of phenylurea herbicides in water in the presence of their anilines. Journal of Chromatography A, 541, 365-373.[7] (Provides HPLC data on separation of anilines from ureas). [Link]

  • University of Alberta. (n.d.). Recrystallization - Single and Two-Solvent Methods. (General methodology for solvent selection). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Phenylurea Compounds in Autoclave Sterilization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice on the stability of phenylurea compounds during autoclave sterilization. Our goal is to equip you with the foundational knowledge and practical tools to ensure the integrity of your sterile solutions.

Introduction: The Sterilization Challenge

Phenylurea-based compounds are integral to numerous applications, from herbicides in environmental science to active pharmaceutical ingredients (APIs) in drug development. A critical step in many experimental and manufacturing workflows is the sterilization of solutions containing these compounds. Autoclaving, or moist heat sterilization, is a common, effective, and economical method. However, the high temperatures (typically 121-134°C) and pressurized steam inherent to this process can pose a significant threat to the chemical stability of many organic molecules, including phenylureas. Degradation not only reduces the concentration of the active compound but can also generate impurities with altered biological activity or toxicity. This guide addresses the core challenges and questions surrounding this critical process.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

Q1: What are the primary chemical stressors on phenylurea compounds during autoclave sterilization?

Autoclaving subjects compounds to two primary stressors: elevated temperature and the presence of pressurized water (steam). This environment is highly conducive to two main degradation pathways:

  • Hydrolysis: The urea linkage is susceptible to cleavage by water. This reaction is significantly accelerated by heat and can be catalyzed by acidic or basic conditions.[1][2][3] The process typically involves the nucleophilic attack of water on the carbonyl carbon of the urea group.

  • Thermal Decomposition: While many phenylureas exhibit high thermal stability in a dry state, with decomposition occurring at temperatures above 240°C, the conditions in an autoclave can lower this threshold.[4][5] The primary thermal decomposition route involves the breakdown of the urea bond to form a phenyl isocyanate and a corresponding amine.[6][7][8] These reactive isocyanates can then undergo secondary reactions.[4]

Q2: My phenylurea solution is buffered. How does pH affect stability during autoclaving?

The pH of your solution is a critical determinant of stability. The hydrolysis of phenylureas is subject to both specific acid and specific base catalysis.[1][9][10]

  • Acidic Conditions (pH < 5): In an acidic environment, the urea's nitrogen atom can become protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.

  • Neutral Conditions (pH 5-9): While hydrolysis is generally slower at neutral pH compared to acidic or basic extremes, the elevated temperatures of autoclaving can still promote significant degradation.[2][10]

  • Alkaline Conditions (pH > 9): In basic media, hydroxide ions can directly attack the carbonyl carbon. The reaction kinetics can become complex, sometimes forming a tetrahedral intermediate anion that then decomposes.[3]

Expert Insight: It is a common misconception that a neutral pH guarantees stability. For many phenylureas, the rate of hydrolysis remains significant at neutral pH under thermal stress. Therefore, stability must be empirically verified for your specific compound and formulation, even in buffered solutions.

Section 2: Degradation Pathways & Troubleshooting

Q3: I autoclaved my phenylurea solution and it turned yellow/cloudy. What likely happened?

A change in the physical appearance of your solution post-autoclaving is a strong indicator of chemical degradation.

  • Color Change (e.g., Yellowing): This is often due to the formation of aniline or substituted aniline derivatives as degradation products. Aniline itself is susceptible to oxidation, which can produce colored polymeric species, especially if trace metals or dissolved oxygen are present.

  • Precipitation/Cloudiness: This may occur if the degradation products are less soluble in your aqueous solvent than the parent phenylurea compound. For example, the formation of biurets or other secondary reaction products from highly reactive isocyanate intermediates can lead to insoluble species.[4]

The diagram below illustrates the primary degradation pathways that can lead to these observations.

G cluster_obs Observable Issues Parent Phenylurea Compound in Aqueous Solution Autoclave Autoclave Conditions (121-134°C, Pressurized Steam) Parent->Autoclave Hydrolysis Hydrolytic Cleavage Autoclave->Hydrolysis Hydrolysis (H₂O, Heat, pH) ThermalDecomp Thermal Cleavage Autoclave->ThermalDecomp Thermal Decomposition (Heat) Aniline Aniline / Substituted Aniline Hydrolysis->Aniline CO2 CO₂ + Amine Hydrolysis->CO2 Isocyanate Phenyl Isocyanate ThermalDecomp->Isocyanate Amine Corresponding Amine ThermalDecomp->Amine Color Color Change (Yellowing) Aniline->Color (via oxidation) Secondary Secondary Products (e.g., Biurets) Isocyanate->Secondary reacts with parent compound Precipitate Precipitation / Cloudiness Secondary->Precipitate (low solubility)

Caption: Primary degradation pathways for phenylureas during autoclaving.

Q4: How can I definitively determine if my phenylurea compound has degraded and quantify the loss?

Visual inspection is not sufficient. A validated analytical method is required for confirmation and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[11][12]

Core Principle of the Method: HPLC separates the components of your solution. By comparing the chromatogram of the autoclaved sample to that of a non-autoclaved standard, you can:

  • Quantify Purity: A decrease in the area of the peak corresponding to the parent phenylurea compound indicates degradation.

  • Detect Degradants: The appearance of new peaks in the chromatogram signifies the formation of degradation products.

For a more in-depth investigation, Liquid Chromatography-Mass Spectrometry (LC/MS) can be used to identify the chemical structures of these new degradation products.[13][14][15]

Section 3: Experimental Protocol & Workflow

Protocol: Post-Autoclave Stability Assessment via HPLC-UV

This protocol provides a self-validating framework to assess the stability of a phenylurea compound after a standard autoclave cycle.

1. Materials & Equipment

  • Phenylurea compound (analytical standard grade)

  • HPLC-grade water and acetonitrile (or other appropriate solvent)

  • Volumetric flasks and pipettes

  • Autoclavable vials/container (e.g., borosilicate glass)

  • 0.22 µm syringe filters (ensure compatibility with your solvent)

  • HPLC system with a UV detector and a C18 column

2. Experimental Procedure

  • Prepare Stock Solution: Accurately prepare a stock solution of your phenylurea compound at a known concentration (e.g., 1 mg/mL) in your desired aqueous buffer or solvent.

  • Prepare Samples:

    • Control (T=0): Dilute the stock solution to your final experimental concentration. Filter this sample through a 0.22 µm syringe filter into an HPLC vial. This is your non-autoclaved reference.

    • Test (Autoclaved): Place an aliquot of the same final concentration solution into an appropriate autoclavable container. Crucially, ensure the container is not sealed airtight to avoid pressure buildup; use a vented cap or cover with foil.

  • Autoclave Cycle: Autoclave the "Test" sample using a standard liquid cycle (e.g., 121°C for 20-30 minutes).[16][17][18] Allow the autoclave to complete its cycle and cool down fully before opening.

  • Post-Autoclave Sample Prep: Once cooled to room temperature, filter the autoclaved "Test" sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up an appropriate HPLC method (mobile phase, flow rate, gradient) to achieve good separation of your parent compound from potential degradants. Set the UV detector to the wavelength of maximum absorbance (λ-max) for your phenylurea.

    • Inject the "Control" and "Test" samples onto the HPLC system.

3. Data Analysis & Interpretation

  • Calculate Percent Recovery:

    • % Recovery = (Peak Area of Test Sample / Peak Area of Control Sample) * 100

    • A recovery value significantly below 100% (e.g., <95%) indicates degradation.

  • Analyze for Degradants:

    • Compare the chromatograms. The appearance of new peaks in the "Test" sample confirms the formation of degradation products.

    • The total peak area of all components in the "Test" sample should ideally be close to the peak area of the parent compound in the "Control" sample (this is known as mass balance).

The following workflow diagram can help guide your troubleshooting process.

G start Need to sterilize phenylurea solution is_stable Is the compound's autoclave stability known? start->is_stable autoclave Perform autoclave cycle (e.g., 121°C, 20 min) is_stable->autoclave No / Uncertain proceed Proceed with Use is_stable->proceed Yes, Stable assess Assess Stability (Visual + HPLC Analysis) autoclave->assess is_degraded Significant Degradation Observed? (<95% Recovery) assess->is_degraded troubleshoot Troubleshoot Degradation alt_method Consider Alternative Sterilization Method troubleshoot->alt_method is_degraded->proceed No is_degraded->troubleshoot Yes

Caption: Troubleshooting workflow for autoclave sterilization of phenylureas.

Section 4: Mitigation and Alternatives

Q5: Can I modify my autoclave cycle to reduce degradation?

Yes, if your compound shows borderline stability, you may be able to reduce degradation by using a lower temperature cycle. Some heat-sensitive media are sterilized at 115°C for a longer duration (e.g., 30 minutes) to achieve sterility while minimizing thermal damage.[19] However, any non-standard cycle must be validated using biological indicators (e.g., Bacillus stearothermophilus spore strips for standard cycles or Bacillus subtilis for lower temperatures) to ensure it achieves the required sterility assurance level.[17][19]

Q6: What are the best alternative sterilization methods for heat-labile phenylurea compounds?

If autoclaving proves unsuitable, several alternative methods should be considered. The choice depends on the compound's properties, the solvent, and the required scale.

Sterilization MethodMechanismSuitability for PhenylureasKey Considerations
Sterile Filtration Physical removal of microorganisms by passing the solution through a 0.22 µm pore size filter.[20]Excellent. This is the most common and recommended method for heat-labile small molecules in solution.Does not remove viruses or endotoxins. Requires aseptic technique downstream. Not suitable for suspensions.
Gamma Irradiation Ionizing radiation damages microbial DNA.[21]Potentially Suitable. Must be validated case-by-case.Can cause radiolysis of water, generating free radicals that may degrade the compound. High cost, typically for large-scale industrial use.[21]
Ethylene Oxide (EtO) Gas Alkylation of microbial proteins and nucleic acids.[20]Not Suitable for Solutions. Primarily used for sterilizing dry materials and heat-sensitive medical devices.[22]EtO is toxic and carcinogenic; extensive aeration is required to remove residual gas.
Dry Heat High temperatures (e.g., 160-180°C) for extended periods.[23][24]Not Suitable for Solutions. Used for powders, oils, and glassware.The required temperatures would cause extensive thermal decomposition of phenylurea compounds.

Recommendation: For laboratory-scale research and development, sterile filtration is the superior alternative to autoclaving for solutions of heat-sensitive phenylurea compounds.

References

  • Kinetics and mechanism of hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. ResearchGate. Available at: [Link]

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI. Available at: [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry. USGS.gov. Available at: [Link]

  • Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. ResearchGate. Available at: [Link]

  • Alkaline and Neutral Hydrolysis of Four Phenylurea Herbicides. Taylor & Francis Online. Available at: [Link]

  • Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Determination of Triazine and Phenylurea Herbicides and Their Degradation Products in Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. Semantic Scholar. Available at: [Link]

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. ACS Publications. Available at: [Link]

  • Optimization of Medical Sterilization Process for Heat-Labile Biomaterials. Ebeam Machine. Available at: [Link]

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. ACS Publications. Available at: [Link]

  • Overview of the literature sources about the decomposition of 1,3-diphenyl urea. ResearchGate. Available at: [Link]

  • Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. Available at: [Link]

  • Other Methods of sterilization. CertoClav. Available at: [Link]

  • Some of the Different Types of Sterilization Methods and Their Advantages. MESAlabs. Available at: [Link]

  • Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PMC. Available at: [Link]

  • Other Sterilization Methods | Infection Control. CDC. Available at: [Link]

  • 6 Powerful Laboratory Sterilization Methods In Microbiology. Bitesize Bio. Available at: [Link]

  • Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism. ResearchGate. Available at: [Link]

  • Autoclave Cycle, Programs, and Time Frames. Tuttnauer. Available at: [Link]

  • Autoclave Overview. University of California San Diego - Blink. Available at: [Link]

  • Low Temperature Sterilization Process (115°C) and Its Validation. Pharmaguideline. Available at: [Link]

  • Autoclaving Guidelines. The University of Iowa Environmental Health and Safety. Available at: [Link]

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Validation & Comparative

Comparative Potency Analysis: 1-(3-acetylphenyl)-3-phenylurea vs. Thidiazuron (TDZ) in Plant Biology

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

In the field of plant biology and agricultural science, the search for potent and effective plant growth regulators is perpetual. Phenylurea derivatives represent a class of synthetic compounds with remarkable cytokinin-like activity, often surpassing that of traditional adenine-type cytokinins.[1] Among these, Thidiazuron (TDZ) is a well-established and highly potent agent used extensively in plant tissue culture.[2][3] This guide provides a detailed comparison of TDZ with a structurally related but functionally uncharacterized compound, 1-(3-acetylphenyl)-3-phenylurea.

Given the absence of published data on the cytokinin activity of 1-(3-acetylphenyl)-3-phenylurea, this document will first establish the benchmark potency and mechanism of TDZ. Subsequently, it will present a comprehensive, validated experimental framework designed for researchers to directly assess and compare the potency of 1-(3-acetylphenyl)-3-phenylurea against TDZ. This approach shifts from a review of existing data to a proposed investigation, providing the tools and rationale for novel research.

Section 1: Thidiazuron (TDZ) - The Established Potency Benchmark

Thidiazuron (N-phenyl-N'-1,2,3-thiadiazol-5-ylurea) is a diphenylurea derivative originally developed as a cotton defoliant.[4][5] Its profound effects on plant physiology, however, have established it as one of the most potent cytokinin-like substances available for in vitro plant manipulation.[3]

Chemical Structure and Mechanism of Action

Chemically, TDZ is distinct from adenine-based cytokinins like zeatin or 6-Benzylaminopurine (BAP).[6] Its high and stable activity is partly attributed to its resistance to degradation by cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for cytokinin breakdown in plants.[7] The mechanism of TDZ is complex and not fully elucidated, but it is known to mimic natural cytokinins, profoundly influencing the endogenous hormonal balance.[4] Studies suggest TDZ can modulate the metabolism of natural cytokinins and auxins, leading to the induction of morphogenic responses such as cell division, shoot proliferation, and somatic embryogenesis.[6][8][9]

Established Potency in Plant Tissue Culture

TDZ's potency is its defining characteristic. It is often effective at concentrations significantly lower than other cytokinins.[10] In many species, particularly recalcitrant woody plants, low concentrations (<1.0 µM) of TDZ can induce greater shoot proliferation than optimal concentrations of BAP or zeatin.[2][3] However, its high activity is a double-edged sword; concentrations above a narrow optimal range can lead to adverse effects such as excessive callus formation, hyperhydricity (vitrification), and inhibition of shoot elongation.[3][11]

ApplicationTypical Effective Concentration of TDZObserved EffectsReference(s)
Shoot Proliferation 0.1 - 2.0 µMInduces high-frequency axillary and adventitious shoot formation.[2][3]
Somatic Embryogenesis 0.5 - 5.0 µMStimulates the formation of somatic embryos from various explants.[6][12]
Callus Induction > 1.0 µMPromotes undifferentiated cell growth, often in combination with an auxin.[3][11]
Cotton Defoliation Field ApplicationPromotes leaf abscission by affecting ethylene and auxin pathways.[13]

Section 2: 1-(3-acetylphenyl)-3-phenylurea - An Investigative Profile

In contrast to TDZ, 1-(3-acetylphenyl)-3-phenylurea is not recognized as a plant growth regulator. A review of scientific literature reveals its primary role as a synthetic intermediate or precursor in the development of compounds targeting entirely different biological systems, such as novel α-glucosidase inhibitors or other pharmacologically active molecules.[14]

Chemical Structure and Rationale for Investigation

The rationale for investigating 1-(3-acetylphenyl)-3-phenylurea for cytokinin-like activity stems from its core structure. It shares the fundamental N,N'-diphenylurea backbone with TDZ. In phenylurea-type cytokinins, the nature of the substituent on the phenyl rings is critical for activity. The question for researchers is whether the 3-acetylphenyl group can confer cytokinin-like activity, and if so, how its potency compares to the highly active 1,2,3-thiadiazol-5-yl group of TDZ.

CompoundChemical StructureKey Substituent GroupEstablished Biological Role
Thidiazuron (TDZ) C₉H₈N₄OS1,2,3-thiadiazolePotent Cytokinin-like Activity[4][8]
1-(3-acetylphenyl)-3-phenylurea C₁₅H₁₄N₂O₂3-acetylphenylSynthetic Intermediate[14]

As there is no experimental data available, the following section provides a detailed protocol to perform a direct, head-to-head comparison.

Section 3: Experimental Framework for Comparative Potency Analysis

To objectively determine the potency of 1-(3-acetylphenyl)-3-phenylurea, a standardized plant tissue culture bioassay is required. The following protocol for a shoot regeneration assay using tobacco (Nicotiana tabacum) leaf explants is a classic and reliable method for assessing cytokinin activity.[15] TDZ serves as the essential positive control, providing a benchmark for high potency.

Diagram: Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_culture Phase 2: Inoculation & Culture cluster_data Phase 3: Data Collection & Analysis explant 1. Aseptic Tobacco Leaf Explants media 2. Prepare MS Basal Medium stocks 3. Prepare TDZ & Test Compound Stocks inoculate 4. Inoculate Explants onto Treatment Media stocks->inoculate incubation 5. Incubate under Controlled Conditions (25°C, 16h photoperiod) inoculate->incubation observe 6. Observe & Record Data Weekly (Shoot number, morphology) incubation->observe harvest 7. Harvest & Measure Fresh Weight (4-6 weeks) observe->harvest analyze 8. Statistical Analysis & Potency Comparison harvest->analyze

Caption: Workflow for the comparative cytokinin bioassay.

Detailed Step-by-Step Protocol

1. Plant Material and Sterilization: a. Use young, fully expanded leaves from aseptically grown tobacco (Nicotiana tabacum cv. Samsun) plantlets. b. If starting from greenhouse plants, surface sterilize leaves by washing in running tap water, immersing in 70% (v/v) ethanol for 30 seconds, followed by a 15-minute soak in a 10% commercial bleach solution (approx. 0.5% sodium hypochlorite) with a drop of Tween-20. c. Rinse three times with sterile distilled water inside a laminar flow hood. d. Cut leaves into ~1 cm² explants, avoiding the midrib.

2. Culture Medium Preparation: a. Prepare Murashige and Skoog (MS) basal medium, including vitamins and 30 g/L sucrose.[12] b. Adjust the pH of the medium to 5.8 before adding a gelling agent (e.g., 8 g/L agar). c. Autoclave the medium at 121°C for 20 minutes. d. Allow the medium to cool to approximately 50-60°C.

3. Preparation of Experimental Treatments: a. Prepare 1 mM stock solutions of Thidiazuron (TDZ) and 1-(3-acetylphenyl)-3-phenylurea in dimethyl sulfoxide (DMSO). b. To the cooled sterile MS medium, add the stock solutions to achieve the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) in any treatment. c. Proposed Treatments:

  • Control 1 (Basal Medium): MS medium only.
  • Control 2 (Solvent Control): MS medium + 0.1% DMSO.
  • TDZ Treatments: MS + TDZ at 0.01, 0.1, 0.5, 1.0, and 2.0 µM.
  • Test Compound Treatments: MS + 1-(3-acetylphenyl)-3-phenylurea at 0.01, 0.1, 0.5, 1.0, 2.0, 5.0, and 10.0 µM (a wider range is recommended for an unknown compound). d. Dispense 25 mL of medium into sterile petri dishes (100x15 mm).

4. Inoculation and Incubation: a. Place 4-5 leaf explants onto the surface of the solidified medium in each petri dish, ensuring the abaxial (lower) side is in contact with the medium. b. Seal the plates with parafilm. c. Incubate in a growth chamber at 25 ± 2°C with a 16-hour photoperiod under cool white fluorescent lights.

5. Data Collection and Analysis: a. Record the number of shoots regenerated per explant after 4-6 weeks of culture. b. Measure the fresh weight of the tissue (explants + regenerated shoots/callus) at the end of the experiment. c. Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine significant differences between treatments. d. Plot dose-response curves for both compounds to visually compare their potency.

Section 4: Potential Mechanisms and Data Interpretation

The cytokinin signaling pathway is a well-studied process. While adenine-type cytokinins directly bind to histidine kinase receptors, the mode of action for phenylureas like TDZ is thought to be more complex, potentially involving modulation of endogenous cytokinin levels or interaction with different components of the signaling cascade.[7][16]

Diagram: Phenylurea Interaction with Plant Hormonal Balance

G cluster_input Exogenous Application cluster_plant Plant Cell cluster_output Physiological Response TDZ Phenylurea (e.g., TDZ) CKX Cytokinin Oxidase (CKX) TDZ->CKX Inhibition Endo_CK Endogenous Cytokinin Pool TDZ->Endo_CK Modulation Auxin Auxin Pathways TDZ->Auxin Modulation CKX->Endo_CK Degradation Receptor Cytokinin Receptors Endo_CK->Receptor Response Cell Division & Shoot Proliferation Receptor->Response

Caption: Hypothesized mechanism of potent phenylureas like TDZ.

Interpreting the Experimental Outcomes

The results from the proposed bioassay will categorize the potency of 1-(3-acetylphenyl)-3-phenylurea relative to TDZ.

Potential OutcomeDescriptionInterpretation
High Potency Induces a strong shoot regeneration response at concentrations comparable to TDZ (e.g., 0.1 - 1.0 µM).The 3-acetylphenyl group effectively confers high cytokinin-like activity.
Moderate/Low Potency A response is observed, but only at significantly higher concentrations (e.g., > 5.0 µM).The compound has cytokinin activity, but is substantially less potent than TDZ.
No Activity No significant difference in shoot regeneration compared to the control medium across all concentrations.The compound lacks cytokinin-like activity in this bioassay.
Phytotoxic Effects Explants exhibit necrosis, browning, or death, especially at higher concentrations.The compound is toxic to plant tissues under these in vitro conditions.

Conclusion

Thidiazuron remains the gold standard for high-potency, phenylurea-type plant growth regulators, with extensive data supporting its efficacy in a wide range of plant tissue culture applications. Its ability to induce significant morphogenic changes at very low concentrations makes it an invaluable tool for researchers.

In contrast, 1-(3-acetylphenyl)-3-phenylurea represents an unknown entity in the context of plant biology. While its core chemical structure suggests a potential for cytokinin-like activity, no published data exists to support this hypothesis. This guide provides the necessary scientific rationale and a robust, self-validating experimental protocol for researchers to directly test this hypothesis. By conducting a comparative bioassay against the benchmark, TDZ, the scientific community can definitively determine the potency of 1-(3-acetylphenyl)-3-phenylurea, contributing valuable knowledge to the structure-activity relationships of this important class of synthetic plant growth regulators.

References

  • Vertex AI Search. (2025).
  • Benchchem. (2025). Technical Support Center: Thidiazuron (TDZ)
  • Semantic Scholar. (2018). Thidiazuron: a potent cytokinin for woody plant tissue culture.
  • ResearchGate. (n.d.). Thidiazuron: A potent cytokinin for woody plant tissue culture. Plant Cell Tiss. Org. Cult. 33: 105-119.
  • PMC. (2025).
  • Dora Agri-Tech. (2024). Bioassay of Cytokinin.
  • Academic Journals. (2011).
  • PMC. (n.d.). Two-stage culture procedure using thidiazuron for efficient micropropagation of Stevia rebaudiana, an anti-diabetic medicinal herb.
  • PMC. (n.d.). Thidiazuron Promotes Leaf Abscission by Regulating the Crosstalk Complexities between Ethylene, Auxin, and Cytokinin in Cotton.
  • Ovid. (2021). The multipotent thidiazuron: A mechanistic overview of its roles in callogenesis and other plant cultures in vitro.
  • ResearchGate. (2021). (PDF)
  • PMC. (n.d.). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies.
  • CABI Digital Library. (2021). USE OF THIDIAZURON IN TISSUE CULTURE STUDIES IN VEGETABLES.
  • MDPI. (2022). Thidiazuron Induced In Vitro Clonal Propagation of Lagerstroemia speciosa (L.) Pers.—An Important Avenue Tree.
  • Benchchem. (2025).
  • Biologia plantarum. (n.d.).
  • Benchchem. (2025). Reproducibility of Synthesis and Biological Testing of 1-(3-Acetylphenyl)
  • 2013.igem.org. (n.d.).
  • MDPI. (n.d.).
  • Oxford Academic. (2015). Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands | Journal of Experimental Botany.
  • ResearchGate. (n.d.). Purification protocol for cytokinins using multi-StageTips (STop And Go....
  • MDPI. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)
  • ASHS Journals. (n.d.).
  • American Journal of Botany. (1999). Phenylurea cytokinins assayed for induction of shoot buds in the moss Funaria hygrometrica.
  • ResearchGate. (2013).
  • PubMed. (2009). Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (1982). Cytokinin activity of N-phenyl-N′-1, 2,3-thiadiazol-5-ylurea (thidiazuron).
  • ASHS Journals. (1992). Phenylureas CPPU and Thidiazuron Affect Yield Components, fruit Composition, and Storage Potential of Four Seedless Grape Select.
  • PMC. (n.d.). 3-Acetyl-1-(3-methylphenyl)thiourea.
  • ResearchGate. (2025). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents | Request PDF.
  • PubMed. (2017). Identification, Synthesis, and Safety Assessment of Thidiazuron [1-Phenyl-3-(1,2,3-thidiazol-5-yl)urea] and Its Metabolites in Kiwifruits.
  • ResearchGate. (2025). (PDF) 3-Acetyl-1-phenyl-thio-urea.
  • MDPI. (2025). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents.
  • PMC. (n.d.). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors.

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A Comparative Guide to the Structure-Activity Relationship of Acetyl-Substituted Phenylureas

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of acetyl-substituted phenylureas. Designed for researchers, medicinal chemists, and drug development professionals, this document offers a comparative framework for understanding how the positional isomerism of the acetyl group on the phenyl ring influences biological activity. We will delve into the synthetic rationale, comparative biological evaluation, and the underlying mechanistic basis for the observed activities, supported by detailed experimental protocols and data visualization.

Introduction: The Phenylurea Scaffold in Drug Discovery

The phenylurea motif is a cornerstone in medicinal chemistry, recognized for its ability to form critical hydrogen bonds with biological targets. This versatile scaffold is present in a multitude of approved drugs, including kinase inhibitors and anticancer agents. The urea linkage (-NH-CO-NH-) acts as a rigid hydrogen bond donor and acceptor, anchoring the molecule within the active site of enzymes. By modifying the substituents on the phenyl rings, chemists can finely tune the compound's potency, selectivity, and pharmacokinetic properties. This guide focuses specifically on the introduction of an acetyl group at the ortho, meta, and para positions of a terminal phenyl ring and its impact on biological activity, particularly in the context of kinase inhibition.

Synthetic Strategy: A Phosgene-Free Approach to Acetyl-Substituted Phenylureas

The synthesis of asymmetrically substituted phenylureas is a well-established process. Modern approaches prioritize the avoidance of highly toxic reagents like phosgene. A common and safer strategy involves the in-situ generation of an isocyanate from a primary amine, followed by its reaction with another amine. For the synthesis of our target compounds, the key precursors are the ortho-, meta-, and para-isomers of aminoacetophenone.

Synthesis of Key Precursors: Aminoacetophenones

The synthesis of 2-aminoacetophenone, 3-aminoacetophenone, and 4-aminoacetophenone is a critical first step. A general and reliable method is the reduction of the corresponding nitroacetophenone.

  • 2-Aminoacetophenone: Can be synthesized from isatoic anhydride by reaction with methyl lithium at low temperatures[1].

  • 3-Aminoacetophenone: Typically prepared by the reduction of 3-nitroacetophenone. Catalytic hydrogenation using Raney nickel is an effective method[2].

  • 4-Aminoacetophenone: Can be synthesized through various routes, including the Smiles rearrangement of N-(4-acetylphenyl)-2-hydroxy-2-methylpropanamide[3][4].

General Synthesis of Acetyl-Substituted Phenylureas

The overall synthetic workflow involves the reaction of a substituted aniline with an isocyanate generated from an acetyl-substituted aniline.

G cluster_0 Isocyanate Formation cluster_1 Urea Formation cluster_2 Purification and Characterization Acetyl-Substituted Aniline Acetyl-Substituted Aniline Isocyanate Intermediate Isocyanate Intermediate Acetyl-Substituted Aniline->Isocyanate Intermediate + Triphosgene in inert solvent Triphosgene Triphosgene Crude Phenylurea Crude Phenylurea Isocyanate Intermediate->Crude Phenylurea + Substituted Aniline Substituted Aniline Substituted Aniline Purified Phenylurea Purified Phenylurea Crude Phenylurea->Purified Phenylurea Recrystallization or Chromatography Final Product Final Product Purified Phenylurea->Final Product Spectroscopic Analysis (NMR, IR, MS)

Caption: General workflow for the synthesis of acetyl-substituted phenylureas.

Comparative Biological Evaluation: A Focus on Kinase Inhibition

While direct comparative studies of the ortho-, meta-, and para-acetylphenylurea isomers are not extensively documented in a single publication, we can hypothesize their relative activities based on the established principles of SAR for kinase inhibitors and the electronic and steric properties of the acetyl group. We will focus on three key kinases that are important targets in cancer therapy: p38 MAPK, VEGFR-2, and B-Raf.

The Role of the Acetyl Group in Kinase Binding

The acetyl group is an electron-withdrawing group via resonance and a moderately deactivating meta-director in electrophilic aromatic substitution. Its position on the phenyl ring can significantly influence the molecule's interaction with the kinase active site through:

  • Electronic Effects: Modifying the electron density of the phenyl ring, which can affect hydrogen bonding and hydrophobic interactions.

  • Steric Effects: The size and orientation of the acetyl group can either facilitate or hinder the optimal binding conformation.

  • Direct Interactions: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor.

Hypothetical Structure-Activity Relationship

Based on general SAR principles for phenylurea-based kinase inhibitors, we can propose the following hypotheses for the activity of the acetyl-substituted isomers:

Isomer Position Expected Kinase Inhibitory Activity Rationale
Ortho-acetyl 2-positionPotentially lower activityThe bulky acetyl group at the ortho position is likely to cause steric hindrance, preventing the optimal orientation of the phenyl ring within the kinase's active site. This can disrupt key hydrophobic and hydrogen bonding interactions.
Meta-acetyl 3-positionModerate to good activityThe meta position is less sterically demanding than the ortho position. The electron-withdrawing nature of the acetyl group at this position can still influence the overall electronic properties of the molecule, potentially favoring beneficial interactions.
Para-acetyl 4-positionPotentially the highest activityThe para position is generally the most sterically accessible. An acetyl group at this position can extend into a solvent-exposed region or form a hydrogen bond with a specific residue in the active site without disrupting the core binding interactions of the phenylurea scaffold.
Supporting Data from Related Phenylurea Derivatives

Studies on other substituted phenylurea derivatives provide some support for these hypotheses. For instance, in a series of IDO1 inhibitors, para-substituted phenylureas generally showed better activity than ortho- or meta-substituted analogs, highlighting a strong preference for substitution at the para-position[4][5].

Experimental Protocols for Comparative Analysis

To rigorously test the proposed SAR, a series of standardized assays must be performed. The following protocols provide a framework for the synthesis, purification, and biological evaluation of the ortho-, meta-, and para-acetyl-substituted phenylureas.

Detailed Synthesis Protocol for 1-(4-acetylphenyl)-3-(4-chlorophenyl)urea (A Para-Isomer Example)

Materials:

  • 4-Aminoacetophenone

  • 4-Chlorophenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and glassware

Procedure:

  • Dissolve 4-aminoacetophenone (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add 4-chlorophenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude solid is then purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

In Vitro p38α MAPK Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the p38α MAPK enzyme.

Materials:

  • Recombinant active p38α kinase

  • ATF-2 (a substrate for p38α)

  • ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µL of each compound dilution or DMSO (as a vehicle control).

  • Add 2 µL of a solution containing the p38α enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding[1][6].

  • Initiate the kinase reaction by adding 2 µL of a mixture containing the ATF-2 substrate and ATP (at a concentration close to the Km for p38α)[1][6].

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

G Prepare Reagents Prepare Reagents Serial Dilution Prepare Serial Dilutions of Test Compounds Prepare Reagents->Serial Dilution Plate Setup Add Compounds/DMSO to 384-well Plate Serial Dilution->Plate Setup Enzyme Addition Add p38α Kinase Plate Setup->Enzyme Addition Pre-incubation Incubate (15 min) Enzyme Addition->Pre-incubation Reaction Initiation Add Substrate (ATF-2) and ATP Pre-incubation->Reaction Initiation Reaction Incubation Incubate at 30°C (60 min) Reaction Initiation->Reaction Incubation Detection Add ADP-Glo™ Reagents Reaction Incubation->Detection Luminescence Reading Read Luminescence Detection->Luminescence Reading Data Analysis Calculate % Inhibition and Determine IC50 Luminescence Reading->Data Analysis

Caption: Workflow for the in vitro p38α MAPK inhibition assay.

Mechanistic Insights from Molecular Modeling

To understand the structural basis for the differential activity of the acetyl-substituted phenylurea isomers, molecular docking studies can be performed. By modeling the binding of each isomer into the ATP-binding site of a target kinase, we can predict the key interactions that contribute to their inhibitory potency.

Predicted Binding Mode in p38α MAPK

Molecular docking simulations of the acetyl-substituted phenylureas into the active site of p38α MAPK (PDB ID: 1A9U) could reveal the following:

  • Common Interactions: The urea moiety is expected to form the canonical hydrogen bonds with the hinge region residues (e.g., Met109).

  • Ortho-Isomer: The acetyl group may clash with residues at the entrance of the active site, leading to a less favorable binding energy.

  • Meta-Isomer: The acetyl group is likely to be positioned in a region where it has minimal steric hindrance and can make favorable van der Waals contacts.

  • Para-Isomer: The acetyl group at the para position is predicted to extend towards the solvent-exposed region and could potentially form a hydrogen bond with a nearby residue, such as Lys53, thereby enhancing its binding affinity.

G cluster_0 p38α MAPK Active Site cluster_1 Para-Acetylphenylurea Hinge Region Hinge Region Gatekeeper Residue Gatekeeper Residue Solvent-Exposed Region Solvent-Exposed Region Urea Moiety Urea Moiety Urea Moiety->Hinge Region H-bonds Phenyl Ring Phenyl Ring Phenyl Ring->Gatekeeper Residue Hydrophobic Interactions Para-Acetyl Group Para-Acetyl Group Para-Acetyl Group->Solvent-Exposed Region Potential H-bond

Caption: Predicted binding interactions of para-acetylphenylurea in the p38α MAPK active site.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the structure-activity relationship of acetyl-substituted phenylureas. Based on established medicinal chemistry principles, the para-acetyl isomer is predicted to exhibit the most potent kinase inhibitory activity due to favorable steric and electronic properties. The detailed experimental protocols provided herein offer a clear path for the synthesis and comparative biological evaluation of these compounds to validate this hypothesis.

Future research should focus on the actual synthesis and testing of these isomers against a panel of kinases to generate robust comparative data. Furthermore, co-crystallization studies of the most potent isomer with its target kinase would provide definitive evidence of its binding mode and pave the way for the rational design of next-generation inhibitors with improved efficacy and selectivity.

References

  • Benchchem. (2025). An In-depth Technical Guide to p38 MAPK Inhibition in Cellular Signaling. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for p38 MAPK-IN-2 in Kinase Activity Assays. Benchchem.
  • ChemicalBook. (n.d.). 4-Aminoacetophenone synthesis. ChemicalBook. Retrieved February 24, 2026.
  • ChemicalBook. (n.d.). 2-Aminoacetophenone synthesis. ChemicalBook. Retrieved February 24, 2026.
  • Fotsch, C., et al. (2012). Design, synthesis and biological evaluation of biphenylurea derivatives as VEGFR-2 kinase inhibitors (Ⅱ). Chinese Chemical Letters, 23(8), 913-916.
  • Gao, C., et al. (2022).
  • Millipore. (n.d.). p38 MAP Kinase Assay. Sigma-Aldrich. Retrieved February 24, 2026.
  • Molecules. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447.
  • Patel, H., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • PrepChem. (n.d.). Preparation of 3′-aminoacetophenone. PrepChem.com. Retrieved February 24, 2026.
  • Unveiling Novel VEGFR-2 Inhibitors: A Comparative Analysis of 1-Acetylpiperidine-4-carbohydrazide Deriv
  • Verma, S., & Singh, S. (2021). Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents. Central Nervous System Agents in Medicinal Chemistry, 21(3), 157-164.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447.
  • Welch, D. R., et al. (2014). The molecular docking study of nine selected molecules targeting p38 MAPK (5MTX) reveals their potential for therapeutic application, particularly in addressing Alzheimer's disease (AD). Journal of Molecular Graphics and Modelling, 54, 156-165.
  • Xu, J., et al. (2012). Molecular docking studies of p38 MAPK inhibitors.

Sources

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 1-(3-acetylphenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of a substance.[1][2] This guide provides an in-depth, practical comparison of expected versus experimental NMR data for the structural elucidation of 1-(3-acetylphenyl)-3-phenylurea, a compound of interest in medicinal chemistry.

This document is not a rigid protocol but a dynamic guide designed to showcase the logic and expertise behind NMR data analysis. We will explore the nuances of spectral interpretation, from initial 1D analysis to the power of 2D correlation experiments, all while adhering to the principles of scientific integrity and providing actionable, field-proven insights.

The Critical Role of NMR in Pharmaceutical Quality Control

In the pharmaceutical industry, ensuring the identity, purity, and stability of active pharmaceutical ingredients (APIs) and drug products is paramount.[1][3] NMR spectroscopy offers a powerful, non-destructive method for achieving this.[2][4] It allows for the detailed characterization of molecular structures, the identification and quantification of impurities, and the assessment of product stability.[1][5] Unlike chromatographic techniques that rely on reference standards for each analyte, NMR can be used for quantification with a single, unrelated internal standard, making it a highly versatile tool for quality control.[3]

Experimental Workflow: From Sample Preparation to Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and proper instrument setup.[6] The following protocol outlines the best practices for acquiring high-quality NMR spectra of a small organic molecule like 1-(3-acetylphenyl)-3-phenylurea.

Diagram of the NMR Data Acquisition and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (10-20 mg for 1H, 20-50 mg for 13C) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6, ~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1d Acquire 1D Spectra (1H, 13C) lock_shim->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d process Process Spectra (Fourier Transform, Phasing, Baseline Correction) acquire_2d->process assign_1d Assign 1D Signals process->assign_1d assign_2d Correlate with 2D Data assign_1d->assign_2d structure Confirm Structure assign_2d->structure

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of 1-(3-acetylphenyl)-3-phenylurea for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[6]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is a good choice as it effectively dissolves many urea derivatives and its residual proton signal does not overlap with most aromatic signals.[7]

    • Ensure the sample is fully dissolved; vortex or gently sonicate if necessary. Any solid particulates can disrupt the magnetic field homogeneity, leading to poor spectral resolution.[8]

    • Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.[6][8]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • To aid in structural assignment, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Predicted NMR Spectral Data for 1-(3-acetylphenyl)-3-phenylurea

Due to the absence of a publicly available experimental spectrum for 1-(3-acetylphenyl)-3-phenylurea, the following data is predicted based on known chemical shift ranges for similar functional groups and substitution patterns found in related phenylurea derivatives.[7][9]

Structure of 1-(3-acetylphenyl)-3-phenylurea with Atom Numbering:

Chemical structure of 1-(3-acetylphenyl)-3-phenylurea with atom numbering for NMR assignment.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
SignalPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
δ 9.2-9.5Singlet1HNH (H-8)
δ 8.7-9.0Singlet1HNH (H-10)
δ 8.1-8.3Singlet (or narrow triplet)1HAr-H (H-2)
δ 7.8-8.0Doublet1HAr-H (H-4)
δ 7.5-7.7Doublet1HAr-H (H-6)
δ 7.4-7.6Triplet1HAr-H (H-5)
δ 7.4-7.5Doublet2HAr-H (H-12, H-16)
δ 7.2-7.4Triplet2HAr-H (H-13, H-15)
δ 6.9-7.1Triplet1HAr-H (H-14)
δ 2.5-2.7Singlet3HCH₃ (H-18)
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
SignalPredicted Chemical Shift (ppm)Assignment
δ 197-199C=O (C-17)
δ 152-154Urea C=O (C-9)
δ 140-142Ar-C (C-1)
δ 139-141Ar-C (C-11)
δ 137-139Ar-C (C-3)
δ 128-130Ar-CH (C-5)
δ 128-130Ar-CH (C-13, C-15)
δ 123-125Ar-CH (C-6)
δ 121-123Ar-CH (C-14)
δ 119-121Ar-CH (C-4)
δ 118-120Ar-CH (C-12, C-16)
δ 117-119Ar-CH (C-2)
δ 26-28CH₃ (C-18)

In-depth Analysis and Comparison

The power of NMR lies in the detailed analysis of chemical shifts, coupling constants, and correlations to piece together the molecular puzzle.

¹H NMR Analysis
  • Urea Protons (NH): Two distinct singlets are expected for the two N-H protons (H-8 and H-10) in the downfield region (δ 8.7-9.5 ppm). Their broadness can be influenced by concentration and temperature due to hydrogen bonding and exchange rates.[7] A D₂O exchange experiment would confirm these assignments, as the N-H signals would disappear upon addition of a drop of D₂O.[7]

  • Aromatic Protons:

    • 3-Acetylphenyl Ring: This ring will exhibit a more complex splitting pattern due to the meta-substitution. H-2 is expected to be the most downfield aromatic proton on this ring, appearing as a singlet or a narrow triplet due to small meta-couplings. H-4 and H-6 will likely be doublets, while H-5 will be a triplet.

    • Phenyl Ring: The unsubstituted phenyl ring will show a simpler pattern. The ortho-protons (H-12, H-16) will appear as a doublet, the meta-protons (H-13, H-15) as a triplet, and the para-proton (H-14) as a triplet.

  • Acetyl Protons (CH₃): A sharp singlet integrating to three protons is expected for the methyl group (H-18) around δ 2.5-2.7 ppm.

¹³C NMR Analysis
  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The acetyl carbonyl (C-17) will be significantly downfield (δ 197-199 ppm), while the urea carbonyl (C-9) will appear around δ 152-154 ppm.[9]

  • Aromatic Carbons: The spectrum will show a number of signals in the aromatic region (δ 117-142 ppm). The quaternary carbons (C-1, C-3, C-11) will typically have lower intensities.

The Power of 2D NMR for Unambiguous Assignment

While 1D NMR provides a wealth of information, complex aromatic regions with overlapping signals often require 2D NMR for definitive assignment.[7]

  • COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other. We would expect to see cross-peaks connecting adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6 on the acetylphenyl ring; H-12/16 with H-13/15, and H-13/15 with H-14 on the phenyl ring). This allows for the tracing of spin systems within each aromatic ring.

  • HSQC (¹H-¹³C One-Bond Correlation): This experiment correlates each proton with the carbon it is directly attached to. It is invaluable for assigning the protonated carbons in the ¹³C spectrum. For example, the singlet at δ ~2.6 ppm would show a cross-peak to the carbon at δ ~27 ppm, confirming the CH₃ group assignment.

  • HMBC (¹H-¹³C Multiple-Bond Correlation): This is arguably the most powerful tool for piecing together the molecular fragments. It shows correlations between protons and carbons over two or three bonds.[7] Key expected correlations for 1-(3-acetylphenyl)-3-phenylurea include:

    • The acetyl protons (H-18) correlating to the acetyl carbonyl carbon (C-17) and the aromatic carbon C-3.

    • The NH proton (H-8) correlating to the urea carbonyl (C-9) and the aromatic carbons C-1 and C-2.

    • The NH proton (H-10) correlating to the urea carbonyl (C-9) and the aromatic carbon C-11.

By systematically analyzing these 1D and 2D NMR datasets, a researcher can confidently confirm the structure of 1-(3-acetylphenyl)-3-phenylurea and rule out alternative isomers or impurities. This rigorous approach is fundamental to advancing drug discovery and development projects.

References

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014).
  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control.
  • How To Prepare And Run An NMR Sample. (2025).
  • Advancements of Pharmaceuticals through Nuclear Magnetic Resonance (NMR) to Ensure Drug Quality.
  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (2025).
  • NMR Sample Preparation: The Complete Guide.
  • NMR sample preparation guidelines.
  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2025).
  • Interpreting complex NMR spectra of substituted phenylurea derivatives.
  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies.

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Safety Operating Guide

1-(3-acetylphenyl)-3-phenylurea: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical specifications, safety protocols, and disposal procedures for 1-(3-acetylphenyl)-3-phenylurea .

Executive Summary & Chemical Profile

1-(3-acetylphenyl)-3-phenylurea is a substituted diphenylurea derivative, typically utilized in medicinal chemistry as a scaffold for kinase inhibitors or cytokinin analogs. Due to the biological activity inherent to phenylureas (often used as herbicides or antiproliferative agents), this compound must be treated as acutely toxic and hazardous to the aquatic environment by default, even in the absence of a compound-specific Safety Data Sheet (SDS).

Operational Directive: Adopt a "Universal Precaution" strategy. Assume the compound possesses the toxicity profile of its parent structure, 1,3-diphenylurea, and its metabolic byproducts (substituted anilines).

Chemical Identification Table
Parameter Data
Chemical Name 1-(3-acetylphenyl)-3-phenylurea
Synonyms N-(3-acetylphenyl)-N'-phenylurea; 3-(3-Acetylphenyl)-1-phenylurea
CAS Number 42865-77-0
Molecular Formula C₁₅H₁₄N₂O₂
Molecular Weight 254.28 g/mol
Physical State Solid (Crystalline powder, typically white to off-white)
Solubility Low in water; Soluble in DMSO, DMF, Ethanol
Hazard Assessment (Read-Across Methodology)

In the absence of specific toxicological data for CAS 42865-77-0, we apply Read-Across Logic based on the structural class (Substituted Phenylureas).[1]

  • Acute Toxicity (Oral/Inhalation): Phenylureas interfere with cellular respiration and can induce methemoglobinemia upon degradation to aniline derivatives. Treat as Category 4 (Harmful) .

  • Aquatic Toxicity: High. Phenylureas (e.g., Diuron, Linuron) are persistent aquatic toxins. Zero-discharge policy to drains is mandatory.[1]

  • Target Organs: Blood (hemoglobin), Liver, Kidneys.

Personal Protective Equipment (PPE) Matrix

The following PPE is non-negotiable for handling solid powder or solutions >0.1%.

PPE Category Specification Rationale
Respiratory N95/P100 Respirator or Fume HoodPrevents inhalation of particulates.[1][2] Phenylurea dusts are readily absorbed via lung tissue.
Dermal (Hands) Nitrile Gloves (Double-gloved, min 0.11mm)Standard nitrile offers excellent resistance to urea solids. Change immediately upon contamination.
Ocular Chemical Safety Goggles Side shields are insufficient for fine powders. Goggles prevent corneal absorption.
Body Lab Coat (Buttoned) + Long SleevesPrevents skin absorption and fomite transmission to personal clothing.
Waste Segregation & Disposal Workflows

Proper disposal requires strict segregation based on the physical state of the waste. Mixing streams (e.g., solids with liquids) complicates incineration and increases disposal costs.

Workflow Visualization: Disposal Decision Tree

The following diagram outlines the logical flow for categorizing waste streams containing 1-(3-acetylphenyl)-3-phenylurea.

DisposalWorkflow Start Waste Generation 1-(3-acetylphenyl)-3-phenylurea StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Compound / Powder) StateCheck->Solid Powder Liquid Liquid Waste (Mother Liquor / Rinsate) StateCheck->Liquid Solution Debris Contaminated Debris (Gloves, Weigh Boats, Towels) StateCheck->Debris Consumables SolidBin Container A: Solid Hazardous (Label: Toxic Organic Solid) Solid->SolidBin Do NOT Dissolve LiquidBin Container B: Liquid Organic (Label: Non-Halogenated Solvent) Liquid->LiquidBin Segregate by Solvent DebrisBin Container C: Solid Hazardous Debris (Double Bagged) Debris->DebrisBin Incineration Final Disposal: High-Temp Incineration SolidBin->Incineration LiquidBin->Incineration DebrisBin->Incineration

Figure 1: Decision logic for segregating phenylurea waste streams to ensure regulatory compliance.[1]

Detailed Disposal Procedures

A. Solid Waste (Pure Compound)

  • Container: High-density polyethylene (HDPE) wide-mouth jar.[1]

  • Labeling: Must read "Hazardous Waste - Toxic Organic Solid."[1] Explicitly list "1-(3-acetylphenyl)-3-phenylurea" as the constituent.

  • Protocol: Do not dissolve the solid in solvent to make it "liquid waste." Dispose of it as a solid to minimize solvent usage and volume.

B. Liquid Waste (Solutions/Mother Liquors)

  • Container: Amber glass or HDPE carboy (compatible with the solvent used, e.g., DMSO/Methanol).

  • Classification:

    • If dissolved in DMSO/Ethanol/Methanol : Dispose as Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform : Dispose as Halogenated Organic Waste .

  • Precaution: Ensure the container is not filled >90% to allow for thermal expansion.

C. Contaminated Debris (The "Hidden" Hazard)

  • Items: Weighing boats, pipette tips, contaminated gloves, and bench paper.

  • Protocol: These items must NOT go into the regular trash. They are considered hazardous waste by "mixture rule" principles.

  • Packaging: Collect in a clear, heavy-duty polyethylene bag (minimum 4 mil). Seal with tape and place inside a secondary solid waste drum.

Spill Response Protocol

In the event of a powder spill, immediate containment is required to prevent aerosolization.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Goggles, N95, Double Gloves) Alert->PPE Contain 3. Containment (Cover with damp paper towels) PPE->Contain Clean 4. Cleanup (Scoop -> Wipe with Acetone) Contain->Clean Dispose 5. Disposal (Label as Haz Waste) Clean->Dispose

Figure 2: Sequential response workflow for solid chemical spills.

  • Dampen: Gently cover the spill with paper towels dampened with water or ethanol. This prevents dust generation.[3][2][4]

  • Scoop: Use a plastic scoop or dustpan to lift the wet slurry.

  • Wipe: Clean the surface with acetone followed by soap and water.[5]

  • Dispose: All cleanup materials (towels, scoop) go into the Solid Hazardous Debris container.

Regulatory Compliance (RCRA & Global)
  • United States (RCRA): While 1-(3-acetylphenyl)-3-phenylurea is not explicitly "P-listed" or "U-listed" by name, the generator is responsible for determining hazard characteristics.[1] Due to its toxicity, it meets the criteria for a Characteristic Hazardous Waste (Toxicity) if tested, or simply by Generator Knowledge .

    • Code: If unlisted, use the general code for the solvent (e.g., D001 for ignitable solvents) or manage as non-RCRA regulated hazardous waste (state-dependent). Always default to hazardous incineration.

  • European Union: Classify under EWC 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References
  • National Center for Biotechnology Information (PubChem). 1-Benzyl-3-phenylurea (Structural Analog Data).[1] PubChem Compound Summary for CID 280363. [Link][1]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

Sources

Personal protective equipment for handling 1-(3-acetylphenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

The Core Directive: Do not treat 1-(3-acetylphenyl)-3-phenylurea solely by its generic hazard classification. While Safety Data Sheets (SDS) often default to "Irritant" (H315/H319/H335) due to a lack of deep toxicological data, this compound belongs to the phenylurea class , widely utilized for their biological activity as cytokinins (plant growth regulators) and kinase inhibitors in drug discovery.[1]

The Hidden Risk: The primary danger in a research setting is not just the solid compound, but its solution-phase behavior .[1] Researchers typically dissolve this compound in DMSO (Dimethyl Sulfoxide) for biological assays. DMSO is a potent carrier solvent that can penetrate standard nitrile gloves, dragging the dissolved phenylurea directly through the skin barrier and into the bloodstream.[1]

Scientific Grounding:

  • Acute Toxicity: Generally low to moderate (Oral LD50 > 1 g/kg for related phenylureas like Diuron), but specific data for the 3-acetyl variant is sparse [1].[1]

  • Mechanism: Phenylureas often act as Photosystem II inhibitors in plants and can modulate specific cytokine pathways in mammalian cells [2].

  • Physical State: Crystalline solid; dust generation is the primary vector for inhalation.[1]

Risk-Based PPE Matrix

This matrix moves beyond "wear gloves" to specify protection based on the state of matter, a critical distinction often missed in standard protocols.[1]

Parameter Solid Phase Handling (Weighing/Transfer)Solution Phase Handling (Dissolved in DMSO/Ethanol)
Primary Vector Inhalation of dust; Surface contamination.Transdermal absorption via solvent carrier.[1]
Hand Protection Single Nitrile (4-5 mil) . Sufficient for dry solids.[1]Double Gloving Required. Inner: Nitrile (inspection layer).Outer: Nitrile (sacrificial) OR Silver Shield® (Laminate) for prolonged contact.[1]
Eye Protection Chemical Safety Goggles .[2] Dust can bypass standard safety glasses.[1]Safety Glasses with Side Shields (if in hood); Face shield if >50mL volume.[1]
Respiratory Fume Hood (Primary). If weighing outside hood: N95/P100 Respirator.Fume Hood (Mandatory). DMSO vapors transport solutes; do not inhale.[1]
Body Defense Standard Lab Coat (Cotton/Poly blend).[1]Lab Coat + Impervious Apron (Tyvek/PVC) recommended for high concentrations (>10mM).[1]
Technical Justification & Protocol
A. Glove Permeation Dynamics

Standard nitrile gloves offer excellent physical barriers against solids but have variable resistance to organic solvents.[1] Research indicates that simulated movement (flexing hands) significantly shortens the breakthrough time of nitrile gloves by up to 18-35% [3].[1]

  • The Protocol: When handling 1-(3-acetylphenyl)-3-phenylurea in DMSO, treat nitrile gloves as splash protection only .

  • The "Red Zone" Rule: If a droplet of the solution touches your glove, you must change it immediately.[1] The DMSO will permeate the nitrile within minutes, carrying the urea derivative with it.[1]

B. Inhalation Control (Engineering vs. PPE)

Substituted phenylureas are stable solids but can form electrostatic dusts.[1]

  • Static Control: Use an antistatic gun or ionizer during weighing to prevent "fly-away" powder, which reduces the risk of inhalation and bench contamination.[1]

  • Hood Sash: Keep the sash at the lowest operational height (typically 18 inches) to maximize face velocity and protection.[1]

Operational Workflow: From Storage to Disposal

The following diagram illustrates the decision logic for handling this compound, integrating the "Precautionary Principle" for research chemicals.

HandlingProtocol Start Start: 1-(3-acetylphenyl)-3-phenylurea StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Solution Solution (DMSO/MeOH) StateCheck->Solution Dissolved Weighing Weighing Protocol: 1. Anti-static gun usage 2. Fume hood sash <18" 3. Clean balance immediately Solid->Weighing Dissolving Dissolution Protocol: 1. Double Glove (Nitrile) 2. Add solvent slowly 3. Vortex in hood only Solution->Dissolving SpillSolid Spill (Solid): HEPA Vacuum or Wet Wipe (No sweeping) Weighing->SpillSolid Accidental Release Disposal Disposal: Solid: Solid Haz Waste Liq: Solvent Waste Stream (Do not drain dispose) Weighing->Disposal SpillLiq Spill (Liquid): Absorbent Pads Treat as HazWaste Dissolving->SpillLiq Accidental Release Dissolving->Disposal SpillSolid->Disposal SpillLiq->Disposal

Figure 1: Operational Logic Flow for Handling Substituted Phenylureas.[1] Note the distinct spill response protocols based on physical state.

Emergency & Disposal Procedures
Decontamination (Self-Validating Step)

How do you know the area is clean?

  • Visual Inspection: Phenylureas are typically white/off-white powders.[1] Use a dark surface or black paper under the balance to make spills immediately visible.[1]

  • Solubility Check: Wipe the area with a methanol-soaked tissue.[1] If the compound was present, it will dissolve and be removed (unlike water, which may just smear it).[1]

Disposal Streams
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated solid hazardous waste container labeled "Toxic Organic Solid."[1]

  • Liquid Waste: Segregate based on the solvent.[1]

    • DMSO/Ethanol mixtures: Non-halogenated organic waste.[1]

    • Dichloromethane mixtures: Halogenated organic waste.[1]

  • Environmental Warning: Substituted phenylureas can be persistent in soil and water [4].[1] Never dispose of this compound down the drain.

References
  • Phalen, R. N., & Wong, W. K. (2012).[1] Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement.[3][4] Journal of Occupational and Environmental Hygiene. Retrieved from [Link]

  • Pose-Juan, E., et al. (2012).[1] Assessment of the leaching potential of 12 substituted phenylurea herbicides. Journal of Environmental Management.[1] Retrieved from [Link]

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Retrosynthesis Analysis

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1-(3-acetylphenyl)-3-phenylurea
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1-(3-acetylphenyl)-3-phenylurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.